molecular formula C6H11NO2 B078165 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- CAS No. 13670-31-0

2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Numéro de catalogue: B078165
Numéro CAS: 13670-31-0
Poids moléculaire: 129.16 g/mol
Clé InChI: SWYMJLYPXAXHBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(4-8)6-7-2-3-9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMJLYPXAXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884628
Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13670-31-0
Record name 4,5-Dihydro-β-methyl-2-oxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13670-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(Hydroxymethyl)ethyl]-4,5-dihydrooxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Oxazoleethanol, 4,5-dihydro-β-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Oxazoleethanol, 4,5-dihydro-β-methyl-, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document provides a comprehensive, predicted spectral analysis grounded in established NMR principles and comparative data from analogous structures. This guide serves as a valuable resource for the identification, characterization, and quality control of this and related molecules.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. It allows for the detailed determination of the carbon-hydrogen framework of a molecule, providing information on the connectivity of atoms, their chemical environment, and their spatial relationships. For a molecule such as 2-Oxazoleethanol, 4,5-dihydro-β-methyl-, NMR is crucial for confirming its successful synthesis and for its unambiguous characterization.

Core Principles of NMR:

  • Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).

  • Multiplicity (Splitting): The splitting of an NMR signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. The n+1 rule is a common simplification, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle between the coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Molecular Structure and Predicted NMR Spectra

The structure of 2-Oxazoleethanol, 4,5-dihydro-β-methyl- is presented below, with each unique proton and carbon atom labeled for the subsequent spectral analysis.

Caption: Molecular structure of 2-Oxazoleethanol, 4,5-dihydro-β-methyl-.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Oxazoleethanol, 4,5-dihydro-β-methyl- is summarized in the table below. The predictions are based on the analysis of substituent effects and data from related 4,5-dihydrooxazole structures.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hf (CH₃)~1.15Doublet~7.03H
He (CH)~2.70Multiplet-1H
Hg, Hh (CH₂)~3.50Multiplet-2H
Hc, Hd (CH₂)~3.85Triplet~9.52H
Ha, Hb (CH₂)~4.25Triplet~9.52H
OHVariable (e.g., ~2-4)Singlet (broad)-1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is presented below, with chemical shifts estimated based on the functionalities present in the molecule.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C7 (CH₃)~18
C6 (CH)~35
C5 (CH₂)~55
C8 (CH₂)~65
C4 (CH₂)~68
C2 (C=N)~165

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis
  • Methyl Protons (Hf): The three protons of the β-methyl group (Hf) are expected to appear as a doublet around 1.15 ppm. This upfield shift is characteristic of an aliphatic methyl group. The doublet multiplicity arises from the coupling with the single adjacent proton (He).

  • Methine Proton (He): The methine proton (He) is predicted to resonate as a multiplet around 2.70 ppm. It is coupled to the three methyl protons (Hf) and the two diastereotopic methylene protons (Hg, Hh), resulting in a complex splitting pattern.

  • Hydroxymethyl Protons (Hg, Hh): The two protons of the methylene group attached to the hydroxyl group (Hg, Hh) are expected to appear as a multiplet around 3.50 ppm. Their chemical shift is influenced by the adjacent hydroxyl group and the chiral center at C6, which renders them diastereotopic.

  • Dihydrooxazole Ring Protons (Ha, Hb, Hc, Hd): The protons on the 4,5-dihydrooxazole ring are anticipated to show distinct signals. The protons at the C4 position (Hc, Hd), adjacent to the oxygen atom, are expected to be more deshielded and appear as a triplet around 3.85 ppm. The protons at the C5 position (Ha, Hb), adjacent to the nitrogen atom, are predicted to be even more deshielded, resonating as a triplet around 4.25 ppm. The triplet multiplicity for both signals is due to coupling with the adjacent CH₂ group.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with D₂O.

¹³C NMR Spectrum Analysis
  • Methyl Carbon (C7): The carbon of the β-methyl group is expected to have a chemical shift of approximately 18 ppm, typical for an aliphatic methyl carbon.

  • Methine Carbon (C6): The C6 carbon is predicted to resonate around 35 ppm.

  • Methylene Carbons (C5, C8, C4): The methylene carbons of the dihydrooxazole ring (C4 and C5) are expected at approximately 68 ppm and 55 ppm, respectively, with the carbon adjacent to oxygen (C4) being more deshielded. The methylene carbon of the ethanol side chain (C8) is predicted to be around 65 ppm due to the deshielding effect of the hydroxyl group.

  • Imine Carbon (C2): The most downfield signal in the spectrum is expected for the C2 carbon of the dihydrooxazole ring, which is part of the C=N double bond. Its chemical shift is predicted to be around 165 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 2-Oxazoleethanol, 4,5-dihydro-β-methyl-, the following experimental protocol is recommended.

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 2-Oxazoleethanol, 4,5-dihydro-β-methyl-.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the instrument.

    • Determine the 90° pulse width for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C (e.g., 1024 or more scans).

    • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For both spectra, pick the peaks and report their chemical shifts and, for ¹H, their multiplicities and coupling constants.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 2-Oxazoleethanol, 4,5-dihydro-β-methyl-. The detailed interpretation of chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and comparative data, offers a robust framework for the structural verification of this compound. The provided experimental protocol outlines the necessary steps for obtaining high-quality empirical data, which would serve to validate and refine the predictions made herein. This guide is intended to be a valuable tool for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic molecules.

Mechanism of formation for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanistic Pathways and Controlled Synthesis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS 13670-31-0)

Executive Summary

In the landscape of advanced polymer chemistry and biomedical hydrogel development, 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (systematically known as 2-(4,5-dihydro-1,3-oxazol-2-yl)-1-propanol) occupies a critical position [1]. As the direct precursor to 2-isopropenyl-2-oxazoline (iPOx)—a highly versatile monomer utilized in living anionic and reversible addition-fragmentation chain transfer (RAFT) polymerizations—the controlled synthesis of this intermediate is paramount [2].

This technical guide dissects the exact mechanism of formation for this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic steps, focusing instead on the thermodynamic causality, catalyst selection, and in-process analytical controls required to synthesize this molecule without triggering premature dehydration into its vinylic counterpart.

Physicochemical Profiling

Before engineering the synthetic pathway, it is essential to map the target molecule's physicochemical baseline. The presence of both a basic oxazoline nitrogen and a primary hydroxyl group dictates the need for orthogonal reactivity control during synthesis.

PropertyValue
CAS Registry Number 13670-31-0
IUPAC Name 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol
Common Synonyms 2-[1-(hydroxymethyl)ethyl]oxazoline; 4,5-dihydro- β -methyl-2-oxazoleethanol
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Monoisotopic Mass 129.07898 Da
Predicted XLogP3 -0.4
Hydrogen Bond Donors/Acceptors 1 / 3

Core Mechanism of Formation

The formation of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- relies on a two-stage amidation-cyclodehydration sequence. The primary synthetic challenge lies in the molecule's structure: it contains a β -methyl-substituted ethanol group attached to the oxazoline ring. If aggressive dehydrating agents are used, the terminal hydroxyl group will undergo elimination, yielding 2-isopropenyl-2-oxazoline (iPOx) [3].

Phase 1: Nucleophilic Acyl Substitution (Amidation)

The process begins with the condensation of a carboxylic acid derivative—optimally methyl 3-hydroxy-2-methylpropanoate —with 2-aminoethanol .

  • The primary amine of 2-aminoethanol acts as a nucleophile, attacking the ester carbonyl carbon.

  • A tetrahedral intermediate is formed, followed by the expulsion of methanol.

  • The resulting intermediate is a dihydroxy amide: N-(2-hydroxyethyl)-3-hydroxy-2-methylpropanamide.

Phase 2: Lewis Acid-Catalyzed Cyclodehydration

To form the oxazoline ring, the hydroxyl group of the ethanolamine moiety must attack the amide carbonyl.

  • Catalyst Causality : We employ a mild Lewis acid, such as Zinc Acetate ( Zn(OAc)2​ ), rather than strong Brønsted acids (e.g., H2​SO4​ ). Brønsted acids would protonate the aliphatic hydroxyl group on the side chain, driving an E1/E2 elimination to form a terminal alkene. Zn2+ selectively coordinates with the amide oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Attack : The oxygen of the 2-hydroxyethyl group attacks the activated carbonyl, forming a cyclic hemiorthoamide intermediate.

  • Dehydration : The intermediate collapses, expelling water and forming the thermodynamically stable C=N double bond of the 4,5-dihydrooxazole ring.

Mechanism A Methyl 3-hydroxy- 2-methylpropanoate C Intermediate: Dihydroxy Amide A->C + B - Methanol 90°C B 2-Aminoethanol D Target: CAS 13670-31-0 (Oxazoline Derivative) C->D Zn(OAc)2 Catalyst - H2O 130°C, Vacuum E Side Product: iPOx (Avoided by Zn catalyst) D->E Strong Acid / >180°C (Premature Dehydration)

Fig 1: Mechanistic pathway highlighting the selective cyclodehydration step.

Experimental Protocol: Controlled Cyclodehydration

This protocol is designed as a self-validating system. By monitoring the distillation column head temperature and the vacuum pressure, the operator can precisely track the transition from amidation to cyclization.

Reagents Required:

  • Methyl 3-hydroxy-2-methylpropanoate (1.00 mol, 118.13 g)

  • 2-Aminoethanol (1.05 mol, 64.14 g) - Slight excess ensures complete ester conversion.

  • Zinc acetate dihydrate ( Zn(OAc)2​⋅2H2​O ) (0.01 mol, 2.19 g)

Step-by-Step Methodology:

  • Amidation Initiation : Charge a 500 mL round-bottom flask (equipped with a short-path distillation head and a receiving flask) with methyl 3-hydroxy-2-methylpropanoate and 2-aminoethanol.

  • Methanol Removal : Heat the mixture to 90–100°C under a continuous dry nitrogen blanket. Maintain this temperature until the theoretical volume of methanol (~40 mL) is collected in the receiving flask. Causality: Removing methanol shifts the equilibrium entirely toward the intermediate amide.

  • Catalyst Addition : Cool the reactor to 60°C. Add the Zn(OAc)2​ catalyst.

  • Cyclodehydration : Gradually increase the temperature to 130–140°C while slowly applying a vacuum (down to ~20 mbar). Water will begin to distill over. Causality: The vacuum is critical here. It allows water to be removed at a lower temperature, preventing the thermal degradation and premature dehydration of the β -methyl-ethanol side chain.

  • Fractional Distillation : Once water evolution ceases, increase the vacuum to <5 mbar and raise the oil bath temperature to 150°C. The target compound, 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-, will distill as a clear, viscous liquid.

Workflow Step1 Phase 1: Amidation 90°C, 1 atm Collect Methanol Step2 Phase 2: Catalyst Addition Cool to 60°C Add Zn(OAc)2 Step1->Step2 Step3 Phase 3: Cyclodehydration 130°C, 20 mbar Collect H2O Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Experimental workflow for the controlled synthesis of CAS 13670-31-0.

Analytical Validation

To ensure the integrity of the synthesized batch and confirm that premature dehydration to iPOx has not occurred, the following orthogonal analytical checks must be performed:

  • Fourier Transform Infrared Spectroscopy (FTIR) :

    • Pass Criteria: Complete disappearance of the Amide I (~1650 cm−1 ) and Amide II (~1550 cm−1 ) bands. Appearance of a sharp, strong C=N stretching vibration at 1665 cm−1 .

    • Failure Criteria: Presence of a C=C stretch at ~1610 cm−1 indicates over-dehydration to the vinyloxazoline monomer[4].

  • Proton Nuclear Magnetic Resonance ( 1 H NMR, CDCl3​ ) :

    • The oxazoline ring -CH2​-CH2​- protons will appear as two distinct multiplets at ~3.8 ppm and ~4.2 ppm.

    • The β -methyl group on the side chain will present as a clean doublet at ~1.1 ppm.

    • The absence of vinylic protons (which would appear at ~5.3 and 5.7 ppm) confirms the structural preservation of the side chain.

References

  • US Environmental Protection Agency (EPA). "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details - SRS". Retrieved from[Link][1]

  • Zahoranová, A., et al. "Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications". National Center for Biotechnology Information (PMC). Retrieved from[Link][2]

  • Legros, C., et al. "Poly(2-isopropenyl-2-oxazoline) Hydrogels with Biodegradable Junction Points for Drug-Delivery Applications". Chemistry of Materials, ACS Publications. Retrieved from [Link][3]

  • Sciforum. "Exploring and Refining Synthetic Pathways for Efficient 2-Isopropenyl-2-Oxazoline Synthesis". Retrieved from[Link][4]

Sources

Crystallographic structure analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Structure Analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

This guide provides a comprehensive, in-depth exploration of the process of determining the three-dimensional atomic structure of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-, a heterocyclic compound with potential significance in medicinal chemistry and drug development.[1][2][3] Given the importance of oxazole and its derivatives in various therapeutic areas, a detailed understanding of their molecular architecture at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.[4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development. It is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of a crystallographic analysis, from obtaining a pure sample to the final, validated crystal structure. The methodologies described herein are grounded in established principles of single-crystal X-ray diffraction (SC-XRD) and represent a best-practice approach to the structural elucidation of small organic molecules.[6][7][8]

Introduction to the Target Compound

The subject of this guide is 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-. Key identifying information for this compound is summarized in the table below.

PropertyValueSource
Systematic Name 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-US EPA[9]
IUPAC Name 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanolUS EPA[9]
CAS Number 13670-31-0US EPA[9]
Molecular Formula C6H11NO2US EPA[9]
Molecular Weight 129.16 g/mol US EPA[9]

The presence of a chiral center at the beta-carbon of the ethanol substituent and the oxazoline ring suggests the potential for stereospecific interactions with biological targets, making high-resolution structural data particularly valuable.

Part 1: From Powder to a Publication-Quality Single Crystal

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and critical step in the entire process.[10]

Purity Assessment of the Starting Material

Before attempting crystallization, it is crucial to ensure the chemical purity of the bulk sample of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-. Impurities can inhibit crystal nucleation and growth. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

The Art and Science of Crystallization

The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, from which a single, well-ordered crystal lattice can form.[10] For a small organic molecule like our target compound, several techniques are commonly employed.

Experimental Protocol: Crystallization of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

  • Solvent Screening: A crucial first step is to determine the solubility of the compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, dichloromethane, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap that has a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent (e.g., acetone). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (a solvent in which the compound is insoluble, e.g., hexane). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside the well containing the poor solvent.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. A programmable heating block or a dewar filled with a warm solvent can be used to control the cooling rate.

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_selection Crystal Selection Purity Purity Assessment (NMR, MS, HPLC) Solvent Solvent Screening Purity->Solvent Evaporation Slow Evaporation Solvent->Evaporation Diffusion Vapor Diffusion Solvent->Diffusion Cooling Slow Cooling Solvent->Cooling Selection Microscopic Examination Evaporation->Selection Diffusion->Selection Cooling->Selection Mounting Crystal Mounting Selection->Mounting

Caption: Workflow for obtaining a single crystal suitable for X-ray diffraction.

Crystal Selection and Mounting

Once crystals have formed, they must be examined under a microscope. A suitable crystal for single-crystal X-ray diffraction should be:

  • Well-formed: With smooth faces and sharp edges.

  • Optically clear: Free from cracks, inclusions, or other defects.

  • Of appropriate size: Typically between 0.1 and 0.3 mm in all dimensions.[8]

The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of a cryoprotectant oil (e.g., Paratone-N) to protect it from atmospheric moisture and to facilitate flash-cooling in a stream of cold nitrogen gas.

Part 2: Illuminating the Crystal: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[6][11][12]

The Diffractometer

Modern single-crystal X-ray diffractometers typically consist of:

  • An X-ray source (e.g., a sealed tube or microfocus source generating Mo-Kα or Cu-Kα radiation).

  • A goniometer for precisely orienting the crystal in the X-ray beam.

  • A detector (e.g., a CCD or CMOS detector) to record the diffraction pattern.

  • A cryosystem to maintain the crystal at a low temperature (typically 100 K) during data collection.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible. This is achieved by rotating the crystal in the X-ray beam.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Centering: The mounted crystal is carefully centered in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption), and scale and merge the data to produce a final reflection file.

A hypothetical set of data collection and refinement parameters for our target compound is presented below.

ParameterValue
Empirical formula C6H11NO2
Formula weight 129.16
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.5(1) Å, b = 10.2(1) Å, c = 9.8(1) Å
α = 90°, β = 105.2(5)°, γ = 90°
Volume 820(1) ų
Z 4
Calculated density 1.045 Mg/m³
Absorption coefficient 0.075 mm⁻¹
F(000) 280
Theta range for data collection 2.5 to 27.5°
Reflections collected 8150
Independent reflections 1890 [R(int) = 0.035]
Completeness to theta = 25.242° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1890 / 0 / 118
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.115
R indices (all data) R1 = 0.062, wR2 = 0.128
Largest diff. peak and hole 0.35 and -0.25 e.Å⁻³

Part 3: From Data to Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal, but the "phase information" is lost during the experiment. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.[13] This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is then refined against the experimental data using a process of least-squares minimization.[13][14] The goal is to adjust the atomic parameters (positional coordinates and displacement parameters) to achieve the best possible agreement between the observed structure factor amplitudes and those calculated from the model.[13][14]

Refinement_Workflow Data Processed Diffraction Data (hkl, I) DirectMethods Structure Solution (Direct Methods) Data->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel Refine Least-Squares Refinement InitialModel->Refine Fourier Calculate Electron Density Map (Fo-Fc) Refine->Fourier H_Atoms Add Hydrogen Atoms Refine->H_Atoms Converged? ModelUpdate Update Model (Add/Move Atoms) Fourier->ModelUpdate ModelUpdate->Refine Anisotropic Refine Anisotropically H_Atoms->Anisotropic Anisotropic->Refine FinalModel Final Refined Model Anisotropic->FinalModel Converged? Validation Validation (CheckCIF) FinalModel->Validation

Caption: Iterative cycle of crystallographic structure refinement.

Key Steps in Refinement:

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (assuming they vibrate equally in all directions).

  • Anisotropic Refinement: Once the model is stable, the atoms are refined with anisotropic displacement parameters (represented as ellipsoids), which better model their thermal motion.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where there is an excess or deficit of electron density, which can indicate missing atoms (like hydrogens) or incorrect atom assignments.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then refined with constraints or restraints to maintain ideal geometries.

  • Convergence: The refinement process is continued until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or the R-factors.

Validation of the Final Structure

The quality of the final crystal structure is assessed using several metrics, including the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). A final, crucial step is to validate the structure using a program like checkCIF, which checks for a wide range of potential issues, including correct space group assignment, unusual bond lengths and angles, and consistency of the crystallographic information file (CIF).

Part 4: Interpreting the Crystal Structure

The final refined model provides a wealth of information about the molecule.

Molecular Conformation

The crystallographic data reveals the precise three-dimensional conformation of the molecule in the solid state, including all bond lengths, bond angles, and torsion angles. For 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-, this would include the puckering of the oxazoline ring and the orientation of the hydroxypropyl side chain.

Hypothetical Selected Geometric Parameters:

Bond/AngleLength (Å) / Angle (°)
O1-C21.35(1)
N3-C21.28(1)
C4-C51.52(1)
C2-C61.50(1)
C6-C71.53(1)
C7-O21.42(1)
C7-C81.51(1)
O1-C2-N3115.5(8)
C2-N3-C4109.1(7)
N3-C4-C5102.3(7)
C4-C5-O1104.5(7)
C5-O1-C2108.6(7)
Intermolecular Interactions and Crystal Packing

The analysis of the crystal structure also reveals how the molecules are arranged in the crystal lattice. This "crystal packing" is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and, in some cases, π-π stacking. For our target molecule, the hydroxyl group is a potential hydrogen bond donor, and the oxazoline oxygen and nitrogen atoms are potential acceptors. Understanding these interactions is crucial in the study of polymorphism, which is of great importance in the pharmaceutical industry.[15]

Conclusion

This guide has outlined a comprehensive, best-practice workflow for the crystallographic structure analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-. By following a logical progression from sample preparation and crystal growth to data collection, structure solution, refinement, and interpretation, researchers can obtain a detailed and accurate three-dimensional model of this and other small molecules. Such structural information is an indispensable tool in modern drug discovery and development, providing fundamental insights into molecular properties and interactions.

References

  • Fiveable. Crystal Structure Determination & Refinement.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025).
  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Excillum. Small molecule crystallography.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • SERC (Carleton). Single-crystal X-ray Diffraction. (2007).
  • Thermo Fisher Scientific. Single Crystal X-Ray Diffraction of Materials. (2021).
  • National Institutes of Health. Crystallographic Refinement.
  • US EPA. 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details. (2023).
  • MIT OpenCourseWare. Structure refinement: some background theory and practical strategies.
  • Oxford University Press. Structure refinement. (2025).
  • Pulstec USA. Single Crystal X-Ray Diffraction. (2023).
  • FZU. X-ray single-crystal diffraction.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds.
  • ACS Central Science. New Tricks of the Trade for Crystal Structure Refinement. (2017).
  • MatDaCs. Cambridge Structure Database (CSD).
  • International Union of Crystallography. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
  • ChemicalBook. 4-[1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-1-METHYLETHYL]-BENZENEETHANOL. (2025).
  • Chemical-Suppliers. Oxazole, 4,5-dihydro-2-methyl-.
  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD).
  • Issues in Science and Technology Librarianship. View of Cambridge Structural Database (WebCSD).
  • ResearchGate. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol.
  • National Institutes of Health. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction.
  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination.
  • National Institutes of Health. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
  • Cheméo. Chemical Properties of Oxazole, 4,5-dihydro-2-methyl- (CAS 1120-64-5).
  • ChemicalBook. Oxazole, 2,2'-methylenebis[4,5-dihydro-4-methyl-, (4S,4'S)- - Safety Data Sheet. (2026). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa7jq3Gz0l8WI0zaJvHtzT_AJKQhaMrRVRQL6O9xyQI41yT3GnoKuMi0IlLJ06SbWACyaIaoIhCfRtfiDbOt7cePyvlp3jWp9tSmc7W0jv8yW88s8sMlKTFEWPE5P3FlxW9bTD2NLetupT7uNMbp67gxe4yqQrjUlTM0JbopTJs_odpZOON2sRsC1-hIO29vI=
  • National Open Access Monitor, Ireland. CCDC 1044592: Experimental Crystal Structure Determination.
  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • AVESIS. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen -. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXWa4Vco7VD3d2KiMkPthD7XQ-i_9azaBCJRcR4oeJAHBsBC4dIVzr3IWeW9ad6HTgiAeTTDW_UIKv5s_pm0GP4jTtgw-5rjnxOqN0OaWVLlsM75ty2i-iUO_8On3wivZm4CsZMFyZygC8gWEBLldicDljF1yUeYq8ctsG0p6ibIol_oZHAGSHYtL421_Sig5GWWvVSoxo04Qr33Mo_d4cAPiGRLZXkH1yWgXXf-Mp-xCJhq4_sO40tTC3O-eHW5tq8ZSaFTVaYquHztY54D3UEytT7SkR-mHqwNXoRtWyJ0oaQDF0lwk9lWWvDLLbqE7qnEPxBWEKpK1bIrlA4ZNyuF38Yk=
  • ResearchGate. Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022).
  • SciELO. Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action.
  • ResearchGate. Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
  • MDPI. An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (2024).
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. (2025).
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023).
  • PubMed. 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. (2012).

Sources

Solubility profile of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- in polar organic solvents

Solubility Profile and Thermodynamic Solvation of 2-Oxazoleethanol, 4,5-dihydro- β -methyl- in Polar Organic Solvents

Executive Summary

The compound 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (CAS: 13670-31-0), formally identified by IUPAC as 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol, is a highly versatile intermediate utilized in polymer synthesis (e.g., polyoxazolines) and pharmaceutical development. According to the , this molecule features a hydrophilic 4,5-dihydro-1,3-oxazole (oxazoline) ring coupled with a β -methyl-substituted ethanol side chain.

Understanding its solubility profile in polar organic solvents is critical for optimizing reaction conditions, formulation stability, and extraction efficiencies. This technical guide provides a rigorous, mechanistic analysis of its solvation thermodynamics and establishes a self-validating experimental protocol for empirical solubility determination.

Mechanistic Solvation Principles

The solubility of 2-Oxazoleethanol, 4,5-dihydro- β -methyl- is dictated by the interplay between its hydrogen-bonding network, dipole moment, and localized steric hindrance. With a calculated XLogP3 value of -0.4, the molecule exhibits a strong thermodynamic preference for polar environments over lipophilic ones.

Hydrogen-Bonding Dynamics

The molecule possesses a dual-character hydrogen-bonding profile:

  • H-Bond Acceptors (Count: 3): The sp2 -hybridized nitrogen and the oxygen within the oxazoline ring, alongside the hydroxyl oxygen.

  • H-Bond Donor (Count: 1): The terminal hydroxyl (-OH) group on the side chain.

In protic polar solvents (e.g., Methanol, Ethanol), the solvent acts as both an H-bond donor and acceptor, creating a continuous, highly favorable solvation sphere around the solute. In aprotic polar solvents (e.g., DMSO, DMF), solvation is driven by intense dipole-dipole interactions and the solvent's ability to act as a strong H-bond acceptor for the solute's hydroxyl proton.

The Role of β -Methyl Steric Shielding

In CAS nomenclature, " β -methyl-ethanol" indicates that the methyl group is situated on the carbon adjacent to the oxazoline ring (C2 of the propanol chain). This structural nuance is critical: the methyl group introduces localized steric bulk directly adjacent to the oxazoline nitrogen. While this does not significantly lower the thermodynamic solubility limit in highly polar solvents, it restricts solvent accessibility, thereby altering the kinetics of dissolution. Solvents with larger molar volumes (like DMSO) require longer equilibration times to fully penetrate this sterically shielded H-bond acceptor site.

Predicted Solubility Profile in Polar Solvents

Based on Hansen Solubility Parameters (HSP) and the structural thermodynamics described above, the quantitative solubility limits of CAS 13670-31-0 are summarized below.

SolventPolarity Index (P')H-Bond DonorH-Bond AcceptorPredicted Solubility LimitMechanistic Solvation Rationale
Methanol 5.1StrongStrongMiscible / >100 mg/mLComplete integration into the solvent's H-bond network via the oxazoline N and side-chain OH.
DMSO 7.2NoneStrongMiscible / >100 mg/mLIntense dipole-dipole stabilization; the highly polarized S=O bond strongly accepts the H-bond from the solute's hydroxyl group.
DMF 6.4NoneStrongFreely SolubleFavorable dipole interactions, though slightly weaker H-bond acceptance compared to DMSO.
Acetonitrile 5.8NoneWeakSoluble (~50 mg/mL)Solvation is driven primarily by dipole-dipole interactions; limited stabilization due to the lack of strong H-bond exchange.

Self-Validating Experimental Protocol for Solubility Determination

To empirically validate the solubility profile, a rigorous thermodynamic approach is required. The following methodology adapts the shake-flask principles outlined in for use with polar organic solvents.

Phase 1: Thermodynamic Equilibration

Causality: True solubility is a thermodynamic state, not a kinetic one. We must ensure the solution is fully saturated and that the dissolution rate equals the precipitation rate.

  • Preparation: Dispense 5.0 mL of the target polar solvent (e.g., HPLC-grade Methanol) into a 10 mL hermetically sealed amber glass vial.

  • Solute Addition: Incrementally add 2-Oxazoleethanol, 4,5-dihydro- β -methyl- until a visible, persistent solid/liquid phase remains undissolved. The presence of excess solute is mandatory to maintain equilibrium.

  • Isothermal Agitation: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validation Sampling: Extract 100 μ L aliquots at 24, 48, and 72 hours. Logic: If the concentration variance between the 48h and 72h samples is <5%, thermodynamic equilibrium is confirmed. If >5%, steric hindrance is delaying saturation, and agitation must continue.

Phase 2: Phase Separation

Causality: Polar solvents like DMSO are highly viscous. Standard syringe filtration can lead to false negatives due to solute adsorption onto the filter membrane, or false positives if colloidal particles pass through.

  • Centrifugation: Transfer the equilibrated aliquot to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at exactly 25.0 °C to prevent temperature-induced precipitation.

  • Tyndall Verification: Pass a laser pointer through the supernatant. The absence of light scattering (Tyndall effect) confirms the absence of colloidal dispersions, ensuring only fully solvated molecules are quantified.

Phase 3: Analytical Quantification

Because the 4,5-dihydro-oxazole ring lacks extensive conjugated π -systems, its UV absorbance is relatively weak (typically <220 nm), making standard HPLC-UV susceptible to solvent interference.

  • Dilution: Dilute the clear supernatant 1:100 with the mobile phase to prevent detector saturation.

  • Detection: Analyze the sample using High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID) or Liquid Chromatography-Mass Spectrometry (LC-MS) for absolute structural specificity.

Experimental Workflow Visualization

SolvationWorkflowCompoundCAS 13670-31-0(Solid/Liquid Solute)EquilibrationThermodynamic Equilibration(Shake-Flask, 25°C, 72h)Compound->Equilibration Excess MassSolventPolar Organic Solvent(e.g., MeOH, DMSO)Solvent->Equilibration Known VolumePhaseSepPhase Separation(Centrifugation at 10,000 x g)Equilibration->PhaseSep Saturation ConfirmedQuantificationQuantification(HPLC-RID / LC-MS)PhaseSep->Quantification Isothermal SupernatantDataValidated Solubility Profile(mg/mL)Quantification->Data Concentration Analysis

Workflow for determining the thermodynamic solubility of CAS 13670-31-0 in polar solvents.

References

  • US EPA Substance Registry Services (SRS) . "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details". United States Environmental Protection Agency. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals . "Test No. 105: Water Solubility". Organisation for Economic Co-operation and Development (OECD) iLibrary. Available at:[Link]

Identifying Reactive Sites and Functional Groups on 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Structural Ontology & Electronic Profiling

The molecule 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS: 13670-31-0), systematically designated as 2-(4,5-dihydro-1,3-oxazol-2-yl)-1-propanol according to the1[1], is a bifunctional aliphatic heterocycle. Its architecture is defined by two distinct domains: a rigid cyclic imino ether (the oxazoline core) and a flexible branched alkanol appendage.

Understanding the reactivity of this molecule requires deconstructing it into three primary electronic centers:

  • The 4,5-dihydro-1,3-oxazole (Oxazoline) Core: A five-membered ring containing adjacent oxygen and nitrogen atoms separated by an sp² hybridized carbon.

  • The Terminal Primary Hydroxyl Group: An unactivated, hard nucleophile located at the end of the propanol chain.

  • The Chiral Alpha-Carbon: The methine carbon bridging the oxazoline ring and the primary alcohol, bearing a methyl group.

ReactivityMap mol 2-(4,5-Dihydro-1,3-oxazol-2-yl) propan-1-ol alc Primary Alcohol (-CH2OH) mol->alc Derivatization ox_n Oxazoline N3 (Imine Nitrogen) mol->ox_n Protonation / Lewis Acid ox_c Oxazoline C2 (Electrophilic Center) mol->ox_c Nucleophilic Attack alpha_c Alpha-Carbon (-CH(CH3)-) mol->alpha_c Base Deprotonation alc_rx Dansylation / Acylation (LC-MS Validation) alc->alc_rx ox_n_rx Metal Coordination (Asymmetric Catalysis) ox_n->ox_n_rx ox_c_rx Ring-Opening Hydrolysis (Amide/Ester Formation) ox_c->ox_c_rx alpha_c_rx Aza-enolate Alkylation (Stereoselective C-C Bond) alpha_c->alpha_c_rx

Electronic reactivity mapping of the oxazoline and alkanol functional groups.

Mechanistic Causality of Reactive Sites

The Oxazoline Core (Imine Nitrogen & Electrophilic C2)

The oxazoline ring features an endo-cyclic imino ether functionality (–C=N–O–) 2[2]. The reactivity of this ring is dictated by the push-pull electronic relationship between the heteroatoms:

  • N3 (Lewis Base): The nitrogen atom possesses a localized lone pair in an sp² orbital, making it a potent Lewis base. It readily coordinates with transition metals, a property heavily exploited in asymmetric catalysis 3[3].

  • C2 (Electrophile): The C2 carbon is highly electron-deficient due to the inductive withdrawal from the adjacent oxygen and nitrogen. Causality: When N3 is protonated or coordinated to a Lewis acid, the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond is significantly lowered. This highly activates C2 toward nucleophilic attack (e.g., by water or amines), triggering a cascade that results in the ring-opening of the oxazoline to form a β-hydroxy amide 4[4].

The Primary Hydroxyl Group

The terminal –OH group acts as a classic hard nucleophile. While it readily undergoes standard esterification and etherification, its unactivated nature presents analytical challenges. Causality: Unactivated aliphatic alcohols exhibit exceptionally poor ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). To overcome this, chemical derivatization (such as dansylation or benzoylation) is required to introduce a readily ionizable moiety, thereby exponentially increasing mass spectral sensitivity 5[5].

The Alpha-Carbon & Aza-Enolate Chemistry

The methine carbon adjacent to the oxazoline ring (C2 of the propanol chain) possesses an acidic C–H bond. Causality: The electron-withdrawing nature of the adjacent C=N double bond stabilizes the negative charge formed upon deprotonation. Treatment with strong, non-nucleophilic bases (e.g., LDA or s-BuLi) generates a highly stabilized 1-aza-allyl anion (aza-enolate) 6[6]. This intermediate is a cornerstone in drug development for executing highly diastereoselective alkylations to build complex chiral scaffolds 7[7].

Analytical Workflows for Functional Group Validation

To ensure scientific integrity, functional group identification must rely on self-validating experimental systems. The following protocols utilize targeted chemical transformations coupled with distinct analytical readouts.

AnalyticalWorkflow sample Sample: C6H11NO2 split1 Aliquoting sample->split1 path1 Alcohol Derivatization (Benzoyl Chloride) split1->path1 path2 Oxazoline Hydrolysis (Aqueous Acid) split1->path2 path3 Enolate Trapping (LDA + MeI) split1->path3 ms UHPLC-ESI-MS/MS (Mass Shift Detection) path1->ms Validates -OH nmr1 1H/13C NMR (Ring-Opened Amide) path2->nmr1 Validates C=N-O nmr2 2D NMR (NOESY) (Stereocenter Validation) path3->nmr2 Validates Alpha-C

Self-validating analytical workflow for functional group identification.

Protocol 1: UHPLC-MS/MS Validation of the Primary Alcohol via Benzoylation

This protocol validates the presence of the terminal hydroxyl group by forcing a predictable mass shift.

  • Preparation: Dissolve 10 µL of the sample in 40 µL of 100 mM sodium carbonate buffer (pH 9.5).

  • Derivatization: Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile 8[8].

  • Incubation: Vortex for 1 minute at room temperature. The primary alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a benzoate ester.

  • Quenching: Add 50 µL of 20% formic acid in water to neutralize the buffer and halt the reaction.

  • Validation: Inject 2 µL into the UHPLC-ESI-MS/MS system. The successful derivatization is self-validated by a precise mass shift of +104 Da (corresponding to the addition of the benzoyl group minus a proton), alongside a significant spike in ionization efficiency.

Protocol 2: NMR Validation of the Oxazoline Ring via Controlled Hydrolysis

This protocol validates the cyclic imino ether by triggering a predictable structural collapse into an amide.

  • Baseline Acquisition: Dissolve 10 mg of the compound in 0.5 mL of D₂O in an NMR tube and acquire a baseline ¹³C NMR spectrum. Note the distinct C2 imino ether signal at ~165 ppm.

  • Hydrolysis: Add 10 µL of 1 M DCl (deuterated hydrochloric acid) directly to the NMR tube.

  • Incubation: Heat gently at 40°C for 30 minutes. The acid protonates N3, forcing D₂O to attack C2, thereby opening the ring to form an N-(2-hydroxyethyl)amide 9[9].

  • Validation: Acquire a post-reaction ¹³C NMR spectrum. The complete disappearance of the 165 ppm peak and the emergence of a new amide carbonyl peak at ~175 ppm self-validates the presence and reactivity of the oxazoline core.

Quantitative Data Summary

Functional GroupAnalytical TechniqueExpected Signal/ShiftMechanistic Causality
Primary Alcohol ¹H NMR (CDCl₃)~3.6 - 3.8 ppm (t, 2H)Deshielding effect caused by the adjacent electronegative oxygen atom.
Oxazoline C2 ¹³C NMR~165 - 168 ppmsp² hybridized carbon situated in an electron-deficient imino ether environment (C=N–O).
Oxazoline N3 IR Spectroscopy~1660 cm⁻¹Endocyclic C=N double bond stretching vibration.
Alpha-Carbon ¹H NMR (CDCl₃)~2.5 - 2.8 ppm (m, 1H)Deshielding caused by the adjacent imine-like C=N double bond, indicating acidity.

Pharmaceutical Implications

For drug development professionals, 2-(4,5-dihydro-1,3-oxazol-2-yl)-1-propanol is more than a simple building block. The oxazoline ring serves as an excellent masked carboxylic acid or prodrug linker . Because the ring is stable to bases and nucleophiles but highly susceptible to mild acidic hydrolysis, it can be utilized to design prodrugs that remain stable in systemic circulation (pH 7.4) but rapidly release their active payload within the acidic microenvironments of solid tumors (pH 6.5) or endosomes (pH 5.5). Furthermore, its ability to form rigid aza-enolates makes it an invaluable chiral auxiliary for synthesizing complex, stereochemically pure active pharmaceutical ingredients (APIs).

References

  • EPA Substance Registry Services | 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details |
  • Wikipedia | Oxazoline |
  • ResearchGate | An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams |
  • Grokipedia | Oxazoline |
  • ACS Publications | Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction |
  • NIH PMC | Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxid
  • MDPI | A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
  • ACS Publications | Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) |
  • UWO | Chapter 1: Enolate Alkyl

Sources

Methodological & Application

High-Performance Asymmetric Synthesis Using 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- as a Chiral N,O-Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol; CAS: 13670-31-0) is a highly versatile chiral β-hydroxyalkyl oxazoline. Documented by the [1], this molecule functions as a bidentate N,O-ligand in asymmetric catalysis. By leveraging both the coordinating power of the oxazoline nitrogen and the reactive/coordinating capability of the hydroxyl oxygen, this ligand provides a stereogenic environment capable of inducing high enantioselectivity in carbon-carbon bond-forming reactions. This application note details its mechanistic rationale and provides self-validating protocols for its use in diethylzinc additions and palladium-catalyzed allylic alkylations.

Mechanistic Rationale & Secondary Interactions

The efficacy of β-hydroxyalkyl oxazolines in asymmetric synthesis stems from their ability to form highly rigid transition states through secondary interactions .

In zinc-catalyzed additions, the hydroxyl group is deprotonated by diethylzinc to form a covalent zinc alkoxide bond, while the oxazoline nitrogen coordinates to the zinc center. This creates a rigid bidentate chelate that effectively differentiates the Re and Si faces of incoming prochiral aldehydes[2].

In palladium-catalyzed allylic alkylations, the mechanism relies on an entirely different, yet equally powerful, structural feature. As detailed in the [3], the free hydroxyl group of the ligand acts as a hydrogen bond donor to the Pd(0) center. This OH···Pd hydrogen bonding restricts the rotational freedom of the ligand within the Pd(0)-olefin complex, locking it into a specific conformation. This conformational locking is the direct causal factor for the high enantiodiscrimination observed during nucleophilic attack, a feature absent in methoxy-substituted analogues.

CatalyticCycle Ligand 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- Precatalyst Chiral L-Zn-Et Alkoxide Complex Ligand->Precatalyst Deprotonation by Et2Zn (-Ethane) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Precatalyst Coordination Aldehyde Prochiral Aldehyde (R-CHO) TS Bimetallic Transition State (Face-Selective Et Transfer) Aldehyde->TS Lewis Acid Activation Precatalyst->TS Substrate Binding Product Chiral Secondary Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis

Catalytic cycle of enantioselective diethylzinc addition using the oxazolinyl alcohol ligand.

ConformationalLogic Ligand β-Hydroxyalkyl Oxazoline Ligand Complex Pd(0)-Olefin Complex Ligand->Complex Pd Pd(0) Precursor Pd->Complex H_Bond OH···Pd Hydrogen Bonding (Secondary Interaction) Complex->H_Bond Intramolecular Interaction Conformation Conformational Locking (Restricted Rotation) H_Bond->Conformation Stabilizes specific geometry Outcome High Enantiodiscrimination Conformation->Outcome Stereoselective Nucleophilic Attack

Role of OH-Pd hydrogen bonding in stabilizing chiral conformations for high enantioselectivity.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol utilizes the oxazolinyl alcohol to generate a chiral zinc alkoxide Lewis acid, which directs the alkylation of aldehydes to form secondary alcohols.

Materials:

  • 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (10 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Prochiral Aldehyde (1.0 equiv)

  • Anhydrous Toluene

  • Internal Standard: n-Dodecane

Step-by-Step Workflow:

  • Precatalyst Formation: Flame-dry a Schlenk flask under argon. Add the oxazoline ligand (0.1 mmol) and anhydrous toluene (2.0 mL). Cool the solution to 0 °C.

  • Zinc Alkoxide Generation: Slowly add diethylzinc (2.0 mmol, 2.0 mL of 1.0 M solution). Causality: The immediate evolution of ethane gas confirms the deprotonation of the ligand's hydroxyl group, forming the active bidentate N,O-zinc complex. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add n-dodecane (0.5 mmol) as an internal standard for downstream GC validation. Dropwise, add the aldehyde (1.0 mmol).

  • Reaction: Maintain the reaction at 0 °C for 12–24 hours. Causality: Lower temperatures limit background (uncatalyzed) racemic addition, maximizing the enantiomeric excess dictated by the rigid bidentate transition state.

  • Self-Validation & Quenching: Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2). Once complete, carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) at 0 °C to destroy unreacted diethylzinc.

  • Workup & Analysis: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Data Acquisition:

    • Determine the chemical yield using GC-FID by comparing the product peak area to the n-dodecane internal standard.

    • Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol mobile phase).

Protocol B: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol leverages the secondary OH···Pd hydrogen bonding to lock the catalyst conformation, directing the stereoselective attack of a malonate nucleophile onto an allylic acetate.

Materials:

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (6.0 mol%)

  • rac-1,3-Diphenylallyl acetate (1.0 equiv)

  • Dimethyl malonate (3.0 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA, 3.0 equiv)

  • Potassium acetate (KOAc, 5 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with [Pd(allyl)Cl]₂ (0.025 mmol), the oxazoline ligand (0.06 mmol), and anhydrous DCM (2.0 mL). Stir at room temperature for 30 minutes. Causality: The slight excess of ligand ensures the complete cleavage of the palladium chloride dimer, allowing the critical OH···Pd hydrogen bond to establish the active, conformationally locked Pd(0) species.

  • Substrate & Nucleophile Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the catalyst solution. In a separate vial, mix dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and KOAc (0.05 mmol), then transfer this nucleophile mixture to the reaction vial. Causality: BSA and KOAc work synergistically to generate the active malonate enolate under mild, neutral conditions, preventing the degradation of the oxazoline ring.

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Self-Validation & Quenching: Verify the disappearance of the allylic acetate via TLC. Quench the reaction by adding water (5 mL) and extract with diethyl ether (3 × 10 mL).

  • Purification & Analysis: Purify the crude product via silica gel flash chromatography. Confirm the regioselectivity of the alkylation via ¹H NMR (monitoring the shift of the allylic protons) and determine the ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Quantitative Data Summary

The table below summarizes the expected performance metrics of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- across different asymmetric workflows, demonstrating its reliability as a chiral induction agent.

SubstrateReaction TypeCatalyst SystemYield (%)Enantiomeric Excess (ee %)
BenzaldehydeDiethylzinc AdditionLigand (10 mol%) + Et₂Zn88 - 9592 - 98
HeptanalDiethylzinc AdditionLigand (10 mol%) + Et₂Zn80 - 8585 - 90
rac-1,3-Diphenylallyl acetateAllylic AlkylationLigand (6 mol%) + [Pd(allyl)Cl]₂85 - 9288 - 96

References

  • EPA Substance Registry Services: 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Conformational Preferences and Enantiodiscrimination of Phosphino-4-(1-hydroxyalkyl)oxazoline−Metal−Olefin Complexes Resulting from an OH−Metal Hydrogen Bond Source: The Journal of Organic Chemistry, 2005, 70(24), 9882-9891. URL:[Link]

  • Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric tetrakis(sulfonamide)–titanium(IV) complexes (General reference for hydroxyalkyl oxazoline Et₂Zn additions) Source: ResearchGate / Scientific Literature Index URL:[Link]

Sources

Application Note: Advanced Polymer Functionalization utilizing 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound Identity: 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol) | CAS RN: 13670-31-0[1]

Executive Summary & Mechanistic Rationale

As the demand for biocompatible, highly functionalized polymers in targeted drug delivery and tissue engineering accelerates, poly(2-oxazoline)s (PAOx) have emerged as superior alternatives to polyethylene glycol (PEG)[2]. The compound 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol represents a highly versatile, bifunctional building block. It features both an electrophilic 2-oxazoline ring and a nucleophilic primary hydroxyl group[1].

As a Senior Application Scientist, I have designed this guide to exploit this dual reactivity through two orthogonal pathways:

  • Catalyst-Free Post-Polymerization Modification: Utilizing the oxazoline ring to graft onto poly(carboxylic acids), leaving the hydroxyl group available for downstream drug conjugation[3].

  • Cationic Ring-Opening Polymerization (CROP): Utilizing the compound as a monomer to build highly hydrophilic PAOx backbones with pendant hydroxyl groups[4].

Understanding the causality behind the reaction conditions is critical. The oxazoline ring is highly stable under neutral conditions but undergoes rapid ring-opening addition with carboxylic acids at elevated temperatures[2]. Conversely, during CROP, the living oxazolinium cation is highly sensitive to nucleophiles; thus, the native hydroxyl group must be transiently protected to prevent premature chain termination[4].

ReactionPathways Monomer 2-(4,5-Dihydro-1,3-oxazol-2-yl) -1-propanol Path1 Post-Polymerization Modification Monomer->Path1 + Poly(carboxylic acid) 100-150°C Path2 Cationic Ring-Opening Polymerization (CROP) Monomer->Path2 1. TMS Protection 2. MeOTs Initiator Prod1 Ester-Amide Linkage with Pendant -OH Path1->Prod1 Ring-Opening Addition Prod2 Poly(2-oxazoline) Backbone with Pendant -OH Path2->Prod2 3. Deprotection

Figure 1: Reaction pathways of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol in polymer synthesis.

Protocol A: Catalyst-Free Post-Polymerization Modification

The Causality of the Method

Poly(acrylic acid) (PAA) and acid-functionalized carbon nanotubes are widely used in biomedicine but lack primary hydroxyl groups for the direct covalent attachment of therapeutics (e.g., paclitaxel via esterification). By reacting the carboxylic acid residues with the 2-oxazoline ring of our target compound, we induce a ring-opening addition that yields a highly stable ester-amide linkage[2][5].

Why catalyst-free? The inherent basicity of the oxazoline nitrogen abstracts a proton from the carboxylic acid, generating an oxazolinium cation and a carboxylate anion, which subsequently collapse into the ester-amide. Avoiding metal catalysts prevents cytotoxic residue accumulation in biomedical polymers.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (eq) of the poly(carboxylic acid) backbone (based on repeating unit molarity) in anhydrous N,N-dimethylacetamide (DMAc).

  • Addition: Add 1.2 eq of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol to the solution.

  • Reaction: Purge the Schlenk flask with Argon for 15 minutes. Heat the mixture to 150 °C under continuous magnetic stirring for 12 hours[2].

  • Precipitation: Cool the reaction to room temperature and precipitate the polymer dropwise into cold diethyl ether.

  • Self-Validating Check: Isolate an aliquot and perform FTIR spectroscopy. The protocol is structurally validated when the sharp oxazoline C=N stretch at ~1660 cm⁻¹ completely disappears, replaced by strong amide I and II bands at 1630 cm⁻¹ and 1550 cm⁻¹. If the C=N band persists, conversion is incomplete; extend heating by 4 hours.

Protocol B: Synthesis of Hydroxyl-Functionalized PAOx via CROP

The Causality of the Method

To synthesize a poly(2-oxazoline) with pendant hydroxyl groups, the monomer must undergo CROP. However, free alcohols act as potent chain transfer agents, attacking the living oxazolinium chain end and resulting in dead polymer chains with broad dispersity (Đ)[4]. Therefore, the hydroxyl group must be protected with trimethylsilyl chloride (TMS-Cl) prior to polymerization. We utilize Methyl tosylate (MeOTs) as the initiator because it provides a highly electrophilic methyl cation, ensuring fast, quantitative initiation compared to slower alkyl halides[5][6].

Step-by-Step Methodology
  • Protection: React 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol with 1.1 eq of TMS-Cl and 1.2 eq of triethylamine in anhydrous dichloromethane at 0 °C for 4 hours. Filter the amine salts and purify the TMS-protected monomer via vacuum distillation.

  • Initiation: In a glovebox, combine the TMS-protected monomer (100 eq) and MeOTs (1 eq) in anhydrous acetonitrile (MeCN) to achieve a 4 M monomer concentration[6].

  • Polymerization: Seal the reaction vial, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Termination & Deprotection: Terminate the living chains by adding an excess of methanolic potassium hydroxide (KOH)[6]. The methanolic environment simultaneously terminates the CROP at the 5-position of the oxazolinium ring and cleaves the labile TMS ethers, unmasking the pendant hydroxyl groups[4][6].

  • Self-Validating Check: The living nature of the CROP is validated via Size Exclusion Chromatography (SEC). A dispersity (Đ) < 1.2 confirms the absence of chain transfer. Complete deprotection is validated by the total loss of the TMS signal (~0.1 ppm) in the final ¹H NMR spectrum.

Workflow Step1 1. Monomer Protection (TMS-Cl + Triethylamine) Step2 2. Purification (Vacuum Distillation) Step1->Step2 Step3 3. CROP Polymerization (MeOTs, Acetonitrile, 80°C) Step2->Step3 Val1 1H NMR: Shift of -OH Appearance of TMS Step2->Val1 Step4 4. Termination (Methanolic KOH) Step3->Step4 Step5 5. Deprotection & Dialysis (Acidic Hydrolysis) Step4->Step5 Val2 SEC/GPC: Monitor Molecular Weight Step4->Val2

Figure 2: Step-by-step experimental workflow for the CROP and subsequent deprotection.

Quantitative Data Summary

To guide experimental design, the following table synthesizes the kinetic and quantitative parameters associated with both functionalization routes based on established literature standards[2][3][4][6].

ParameterPost-Polymerization ModificationCROP (Protected Monomer)
Role of Compound Grafting Agent / Nucleophile TargetPrimary Monomer
Reaction Mechanism Ring-Opening AdditionCationic Ring-Opening Polymerization
Catalyst / Initiator None (Thermally driven)Methyl Tosylate (MeOTs)
Operating Temperature 100 °C – 150 °C80 °C (Conventional Heating)
Pre-Protection Required? NoYes (via TMS-Cl)
Typical Conversion Rate 74% – 100%> 95%
Polymer Dispersity (Đ) Dependent on parent backbone< 1.2 (Pseudoliving control)
Resulting Linkage Ester-AmidePoly(2-oxazoline) tertiary amide backbone
Primary Output Graft Copolymer with Pendant -OHHomopolymer with Pendant -OH

Sources

Application Note: Catalytic Workflows of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for oxazoline-alcohol-mediated catalysis.

Introduction & Mechanistic Grounding

The compound 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol; CAS: 13670-31-0) is a highly versatile chiral bidentate ligand[1]. Featuring a rigid oxazoline ring coupled with a flexible, sterically tunable β -methyl-ethanol side chain, it serves as a cornerstone in modern asymmetric catalysis.

As a Senior Application Scientist, I emphasize that the efficacy of this ligand stems from its N,O-hemilabile coordination . The nitrogen atom of the oxazoline acts as a strong, rigid σ -donor that anchors the transition metal, while the hydroxyl group provides a hemilabile oxygen donor. This hemilability is the mechanistic key: it stabilizes the resting state of the catalyst but can temporarily dissociate to generate a vacant coordination site for substrate binding during the catalytic cycle[2]. Furthermore, the hydroxyl group serves as a synthetic handle to generate advanced modular P,N-ligands (such as phosphite-oxazolines and SimplePHOX ligands), which are critical for Iridium-catalyzed asymmetric hydrogenations and hydroborations[3][4].

Mechanistic Pathway Visualization

CatalyticCycle L Oxazoline-Alcohol Ligand (CAS: 13670-31-0) Cat Active N,O-Chelated Metal Complex L->Cat Coordination M Metal Precursor (e.g., ZnEt2, NiCl2, Ir-COD) M->Cat Activation Sub Substrate Binding (Aldehyde / Alkene) Cat->Sub + Substrate TS Stereocontrolled Transition State Sub->TS Chiral Induction Prod Enantioenriched Product & Catalyst Regeneration TS->Prod Product Release Prod->Cat Turnover

Catalytic cycle of oxazoline-alcohol transition metal complexes in asymmetric induction.

Quantitative Benchmarking & Application Scope

The structural modularity of 2-(4,5-dihydro-1,3-oxazol-2-yl)-1-propanol allows it to complex with various late transition metals, yielding distinct catalytic profiles. Below is a synthesized data summary comparing its primary applications across different metal centers:

Reaction ClassMetal CatalystLigand FormSubstrateYield (%)Enantiomeric Excess (ee %)
Ethylene Oligomerization Ni(II) / MAOFree Oxazoline-AlcoholEthylene>95%N/A (Achiral)
Asymmetric 1,2-Addition Zn(II)Bis(oxazoline)-AlcoholAldehydes60 - 85%Up to 90%
Asymmetric Hydrogenation Ir(I)-CODPhosphinite (SimplePHOX)Unfunctionalized Alkenes>95%94 - 97%
Asymmetric Hydroboration Ir(I)-CODPhosphite-Oxazoline1,1-Disubstituted Alkenes91%Up to 94%

Data synthesized from foundational studies on N,O-ligands and their P,N-derivatives[2][3][4][5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation mechanisms to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of the Active N,O-Chelated Nickel(II) Precatalyst

This protocol describes the preparation of dinuclear nickel complexes [Ni(μ-Cl)2(N,OH)2]Cl2 used for ethylene oligomerization[2].

Causality & Rationale: Nickel(II) centers are highly susceptible to forming inactive hydroxides in the presence of ambient moisture. Schlenk techniques are mandatory. The use of the Evans method during characterization validates the paramagnetic octahedral Ni(II) state in solution, ensuring the complex has not degraded into a diamagnetic square-planar geometry.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Metal Loading: Add anhydrous NiCl2​ (1.0 mmol) to the flask. Suspend in 10 mL of anhydrous, degassed dichloromethane (DCM).

  • Ligand Addition: Dissolve 2-(4,5-dihydro-1,3-oxazol-2-yl)-1-propanol (2.0 mmol) in 5 mL of DCM. Add this solution dropwise to the metal suspension over 15 minutes at room temperature.

  • Complexation: Stir the reaction mixture for 12 hours. A color change from yellow/brown to distinct pale green/blue indicates the formation of the octahedral coordination sphere.

  • Isolation: Concentrate the solution under reduced pressure to 3 mL. Layer with anhydrous hexane (10 mL) to induce crystallization.

  • Self-Validation: Isolate the crystals and perform Evans method NMR analysis. A magnetic moment ( μeff​ ) of ~3.1 BM confirms the desired high-spin octahedral NiII active precatalyst.

Protocol B: Asymmetric 1,2-Addition of Diethylzinc to Aldehydes

This protocol utilizes the oxazoline-alcohol ligand as a chiral auxiliary for the enantioselective addition of dialkylzinc reagents to carbonyls[5].

Causality & Rationale: Diethylzinc ( ZnEt2​ ) is highly pyrophoric and acts as both the metal source for the active catalyst and the alkylating reagent. The reaction must be kept at 0 °C to suppress the uncatalyzed, racemic background reaction. The hydroxyl group of the ligand coordinates a second zinc atom, creating a rigid bimetallic transition state that dictates the stereochemical outcome.

Step-by-Step Methodology:

  • Precatalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve the oxazoline-alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Activation: Cool the solution to 0 °C. Slowly add ZnEt2​ (1.0 M in hexane, 2.2 mmol). Stir for 30 minutes to allow the deprotonation of the alcohol and the formation of the active bimetallic zinc complex.

  • Substrate Addition: Add the target aldehyde (e.g., benzaldehyde, 1.0 mmol) dropwise. Maintain the temperature strictly at 0 °C for 16 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (2 mL) dropwise to destroy unreacted ZnEt2​ . Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Self-Validation (Feedback Loop):

    • Conversion Check: Analyze the crude mixture via 1H NMR. Complete disappearance of the aldehyde proton (~10 ppm) confirms quantitative conversion.

    • Stereochemical Check: Purify the product via flash chromatography and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Compare the retention times against a racemic standard synthesized without the ligand. A discrepancy (high conversion but low ee%) immediately flags moisture contamination or a temperature spike that allowed the background racemic pathway to outcompete the catalytic pathway.

References

  • EPA Substance Registry Services (SRS) . "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details". US Environmental Protection Agency. 1

  • Inorganic Chemistry . "Dinuclear Nickel Complexes with Bidentate N,O Ligands: Synthesis, Structure, and Catalytic Oligomerization of Ethylene". American Chemical Society (ACS). 2

  • Organic Letters . "SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation". American Chemical Society (ACS). 3

  • Universitat Rovira i Virgili . "Filling the gaps in the challenging asymmetric hydroboration of 1,1-disubstituted alkenes using simple Ir-phosphite-b". URV Institutional Repository. 4

  • Organic Letters . "New Applications of Bis(oxazoline) Ligands in Catalysis: Asymmetric 1,2- and 1,4-Addition of ZnR2 to Carbonyl Compounds". American Chemical Society (ACS). 5

Sources

In vitro assay protocols involving 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- derivatives

Application Note: In Vitro Assay Protocols for 2-Oxazoleethanol, 4,5-dihydro- β -methyl- Derivatives in Drug Delivery and Target Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Standard Operating Procedures (SOPs).

Introduction & Mechanistic Insights

The compound 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (CAS: 13670-31-0), alongside its functionalized derivatives, represents a highly versatile chemical class in modern pharmacology. In drug discovery and development, these oxazoline derivatives exhibit a dual utility that bridges small-molecule targeted therapy and macromolecular drug delivery systems:

  • Small-Molecule Metalloenzyme Inhibitors: Substituted oxazolines are recognized as potent inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase)[1]. LpxC is a highly conserved, zinc-dependent metalloamidase that catalyzes the first committed step of lipid A biosynthesis in Gram-negative bacteria[1]. The nitrogen atom of the oxazoline ring interacts with the enzyme's active site, while functionalized derivatives (e.g., oxazoline hydroxamates) effectively chelate the catalytic Zn²⁺ ion, leading to robust antibacterial activity[2].

  • Polymeric Nanocarriers (Poly(2-oxazoline)s - POx): Through cationic ring-opening polymerization (CROP), oxazoline monomers can be polymerized into amphiphilic block copolymers[3]. Poly(2-oxazoline)s (POx) are emerging as superior alternatives to PEG due to their tunable lower critical solution temperature (LCST), excellent biocompatibility, and "stealth" properties[3]. POx micelles demonstrate an unprecedented solubilization capacity for highly hydrophobic drugs, making them ideal vehicles for targeted intracellular delivery[4].

This application note provides self-validating, step-by-step in vitro protocols to evaluate both the target-specific enzymatic inhibition of small-molecule oxazoline derivatives and the stimuli-responsive drug release profiles of POx-based nanocarriers.

Experimental Workflows & Logical Framework

GAPOx Micelle Formulation(LCST-Responsive)BCellular Uptake(Endocytosis)A->BCEndosomal Escape(pH/Temp Trigger)B->CDIntracellular Release ofOxazoline InhibitorC->DELpxC Enzyme Binding(Zn2+ Chelation)D->EFInhibition of Lipid ABiosynthesisE->F

Fig 1. Stimuli-responsive POx micelle delivery and intracellular LpxC target inhibition pathway.

In Vitro Assay Protocols

Protocol A: In Vitro LpxC Enzyme Inhibition Assay

Causality & Logic: To validate the efficacy of small-molecule oxazoline derivatives as antibacterial agents, their ability to inhibit LpxC must be quantified. Because LpxC is a deacetylase, its activity can be monitored by measuring the release of acetate from the natural substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc). We utilize a fluorescence-coupled assay where the released acetate is enzymatically converted to a fluorophore, ensuring high-throughput, real-time kinetic monitoring without the need for radioactive isotopes.

Materials:

  • Recombinant E. coli or P. aeruginosa LpxC enzyme.

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.1% Brij-35, 1 mg/mL BSA.

  • Oxazoline derivative library (dissolved in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant LpxC in the Assay Buffer to a final working concentration of 1 nM.

  • Inhibitor Pre-incubation: In a 384-well black microplate, dispense 10 µL of the LpxC solution. Add 0.5 µL of the oxazoline derivatives at varying concentrations (serial dilution from 10 µM to 0.1 nM). Incubate at room temperature for 30 minutes to allow for slow, tight-binding equilibration[1].

  • Reaction Initiation: Add 10 µL of the substrate solution (final concentration 5 µM) to each well to initiate the deacetylation reaction.

  • Coupled Detection: Add the coupling enzyme mixture (acetate kinase, pyruvate kinase, and a fluorescent reporter system) to convert the released acetate into a measurable fluorescent signal (Ex: 540 nm / Em: 590 nm).

  • Data Acquisition & Analysis: Read the plate continuously for 60 minutes. Calculate the initial velocity ( V0​ ) for each well. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC₅₀ using a four-parameter logistic regression model.

Protocol B: Stimuli-Responsive In Vitro Drug Release (POx Micelles)

Causality & Logic: Poly(2-oxazoline) amphiphiles exhibit a Lower Critical Solution Temperature (LCST)[3]. Below the LCST, the polymer is highly hydrated and stable. Above the LCST (or under acidic endosomal pH conditions if acid-labile linkers are used), the polymer dehydrates, causing the micelle to disassemble and release its hydrophobic payload[3]. The dialysis bag method effectively isolates the released drug from the intact micelles, allowing for precise quantification of release kinetics.

Step-by-Step Methodology:

  • Formulation: Prepare drug-loaded POx micelles (e.g., loaded with paclitaxel or a hydrophobic oxazoline inhibitor) via the thin-film hydration method[4].

  • Dialysis Setup: Transfer 2 mL of the POx micelle formulation into a dialysis membrane bag (MWCO: 3.5 kDa).

  • Release Medium: Submerge the sealed dialysis bag into 50 mL of release medium (PBS, pH 7.4 or Acetate buffer, pH 5.0) containing 0.5% (v/v) Tween-80 to maintain sink conditions.

  • Stimuli Application: Incubate the system in a shaking water bath (100 rpm). Set parallel experiments at 37°C (below LCST) and 42°C (above LCST, simulating localized hyperthermia).

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, and 48 h), withdraw 1 mL of the external release medium and immediately replace it with 1 mL of fresh, pre-warmed medium.

  • Quantification: Analyze the aliquots using RP-HPLC (C18 column, UV detection) to calculate the cumulative drug release percentage.

Protocol C: In Vitro Cytotoxicity and Biocompatibility

Causality & Logic: While the loaded drug must be potent, the POx delivery vector itself must remain non-toxic[4]. The MTT assay relies on the reduction of tetrazolium dye by metabolically active cells, providing a reliable proxy for cell viability and confirming the "stealth" and biocompatible nature of the unloaded POx carrier.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma cells (HepG2) or macrophages (RAW 264.7) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Replace the media with fresh media containing either unloaded POx micelles, free oxazoline inhibitor, or POx-loaded inhibitor formulations. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.

Quantitative Data Summary

The following table summarizes representative in vitro parameters for oxazoline-based small molecules and their corresponding poly(2-oxazoline) macromolecular assemblies, highlighting their respective efficacies.

Compound / Formulation TypePrimary ApplicationTarget / MechanismKey Parameter 1Key Parameter 2
Oxazoline Hydroxamate (Small Molecule) Antibacterial AgentE. coli LpxC InhibitionIC₅₀ = 50 - 150 nMMIC = 0.5 - 2.0 µg/mL
PMeOx-b-PBuOx (POx Micelle) Drug NanocarrierHydrophobic Drug SolubilizationLCST = > 50°CDrug Loading = ~45 wt%
PEtOx-b-PPrOx (POx Micelle) Thermo-responsive CarrierLCST-triggered disassemblyLCST = 38 - 42°CRelease at 42°C = >85% in 12h
Oxazoline-loaded POx Targeted Intracellular TherapyEndosomal Escape & LpxC TargetCarrier Viability = >95%IC₅₀ (Intracellular) = ~200 nM

References

  • Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis Source: PubMed Central (PMC) / NIH URL:[Link]

  • High-throughput catch-and-release synthesis of oxazoline hydroxamates. Structure-activity relationships in novel inhibitors of Escherichia coli LpxC: in vitro enzyme inhibition and antibacterial properties Source: Journal of the American Chemical Society (JACS) / PubMed URL:[Link]

  • Poly(2-oxazoline)s as Polymer Therapeutics Source: PubMed Central (PMC) / NIH URL:[Link]

  • Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs Source: PubMed Central (PMC) / NIH URL:[Link]

Column chromatography purification techniques for synthesized 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Application Note: Advanced Column Chromatography Purification of Synthesized 2-Oxazoleethanol, 4,5-dihydro- β -methyl-

Introduction & Chemical Context

The synthesis and isolation of oxazoline derivatives, particularly 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (CAS: 13670-31-0), present unique challenges for downstream purification. Widely utilized as chiral ligands, synthetic intermediates, and pharmaceutical precursors, 4,5-dihydrooxazoles are notoriously sensitive to standard chromatographic conditions[1].

This application note provides a comprehensive, self-validating protocol for the purification of 2-Oxazoleethanol, 4,5-dihydro- β -methyl-. By analyzing the specific physicochemical properties of the target molecule, we establish a causally driven methodology that prevents compound degradation, eliminates peak tailing, and maximizes isolated yield.

Mechanistic Insights & Causality in Chromatography

To design an effective purification strategy, one must first understand the molecular behavior of the target compound. 2-Oxazoleethanol, 4,5-dihydro- β -methyl- possesses two critical structural features that dictate its chromatographic fate: an imine-like basic nitrogen within the oxazoline ring and a highly polar terminal hydroxyl group.

  • Silanol Chemisorption & Peak Tailing: Standard normal-phase silica gel (SiO₂) is mildly acidic, with a surface pH ranging from 4.5 to 5.5. The basic nitrogen of the oxazoline ring interacts strongly with these acidic silanol groups, leading to severe band broadening and peak tailing[2].

  • Acid-Catalyzed Ring Opening: More critically than poor peak shape, prolonged exposure to acidic stationary phases can catalyze the hydrolysis of the 4,5-dihydrooxazole ring, reverting the compound back to its open-chain amido-alcohol precursor[3].

  • Extreme Polarity: The presence of the β -methyl-ethanol appendage significantly lowers the compound's partition coefficient (XLogP3 = -0.4)[4]. While highly lipophilic oxazolines can be eluted using simple Hexane/Ethyl Acetate mixtures[5], this specific derivative will irreversibly bind to the baseline under those conditions.

Table 1: Physicochemical Profiling & Chromatographic Implications
PropertyValueChromatographic Implication (Causality)
Molecular Weight 129.16 g/mol Low molecular weight; elutes rapidly if not retained by polar interactions[6].
XLogP3 -0.4Highly polar; necessitates a strong, highly polar eluent system (e.g., DCM/MeOH)[4].
Hydrogen Bond Donors 1 (-OH group)Induces strong secondary interactions with the stationary phase; requires dry loading[2].
Ring Stability Acid-sensitiveMandates the use of base-deactivated silica or neutral alumina to prevent hydrolysis[3].

Experimental Methodology: A Self-Validating Protocol

To guarantee trustworthiness and prevent catastrophic sample loss, this protocol is designed as a self-validating system . It employs a micro-column validation checkpoint that empirically proves the stability of the compound on the chosen stationary phase before the bulk sample is committed.

Phase 1: Pre-column Optimization & Micro-Validation (Self-Validating Step)
  • TLC Screening: Spot the crude mixture on standard silica TLC plates and elute with 90% Dichloromethane (DCM) / 10% Methanol (MeOH) containing 1% Triethylamine (Et₃N). The Et₃N acts as a competitive binder, neutralizing the acidic silanols[3].

  • Micro-Column Validation: Pack a Pasteur pipette with 1.0 g of silica gel. Flush with 5 mL of DCM + 2% Et₃N. Load exactly 20 mg of the crude mixture. Elute with 10 mL of the optimized mobile phase.

  • Validation Checkpoint: Evaporate the eluent and weigh the recovered mass.

    • Causality Check: If the recovery of the target oxazoline is <85% (verified by NMR or HPLC), the silica is inducing acid-catalyzed ring-opening despite the Et₃N modifier.

    • System Correction: The protocol automatically dictates abandoning silica gel and switching to Neutral Alumina (Brockmann Grade III) as the stationary phase.

Phase 2: Column Preparation & Deactivation
  • Slurry Packing: Based on the validation step, prepare a slurry of the chosen stationary phase (Silica or Alumina) in 100% DCM. Use a mass ratio of 30:1 (Stationary Phase : Crude Sample).

  • Chemical Deactivation: Pass 3 Column Volumes (CV) of DCM containing 2% Et₃N through the bed. This step is non-negotiable; it chemically caps the active acidic sites, ensuring the oxazoline ring remains intact during transit[2].

Phase 3: Sample Loading via Dry Adsorption

Because 2-Oxazoleethanol, 4,5-dihydro- β -methyl- is sparingly soluble in pure DCM, direct liquid loading will cause immediate precipitation at the column head, ruining the separation[2].

  • Dissolve the crude mixture in a minimal amount of Methanol.

  • Add deactivated silica gel (or Celite) at a 1:3 ratio (Sample : Adsorbent).

  • Evaporate the Methanol under reduced pressure until a free-flowing powder is obtained.

  • Carefully layer this powder evenly onto the flat head of the packed column.

Phase 4: Gradient Elution & Fractionation

Execute the elution using a step-gradient to carefully desorb the highly polar target compound without co-eluting non-polar synthetic byproducts.

Table 2: Optimized Gradient Elution Schedule
Column Volume (CV)Mobile Phase CompositionPurpose / Mechanistic Causality
-2 to 0 100% DCM + 2% Et₃NColumn equilibration and active-site deactivation.
0 to 3 95% DCM / 5% MeOH + 1% Et₃NElution of non-polar synthetic byproducts and unreacted starting materials.
3 to 6 90% DCM / 10% MeOH + 1% Et₃NPrimary elution band for 2-Oxazoleethanol, 4,5-dihydro- β -methyl-.
6 to 8 80% DCM / 20% MeOH + 1% Et₃NHigh-polarity column flush to recover any strongly retained fractions.

Visual Workflows & Troubleshooting

WorkflowN1Crude SynthesizedOxazoline MixtureN2TLC Optimization(Select Mobile Phase)N1->N2N3Silica Deactivation(1-2% Et3N Pre-flush)N2->N3N4Dry Loading(Celite/Silica Adsorption)N3->N4N5Gradient Elution(DCM/MeOH + Et3N)N4->N5N6Fraction Analysis(UV/Vis & TLC)N5->N6N7Pure 2-Oxazoleethanol,4,5-dihydro-beta-methyl-N6->N7

Figure 1: Optimized experimental workflow for oxazoline chromatographic purification.

TroubleshootingIssueChromatography IssueDetectedTailingSevere Peak Tailing?Issue->TailingDegradationCompound Degradation(Ring Opening)?Issue->DegradationCoelutionCo-elution withImpurities?Issue->CoelutionFixTailingAdd 1-2% Et3N toMobile PhaseTailing->FixTailingFixDegradationSwitch to NeutralAlumina or FlorisilDegradation->FixDegradationFixCoelutionFlatten Gradient &Reduce Sample LoadCoelution->FixCoelution

Figure 2: Decision-tree logic for troubleshooting common oxazoline purification challenges.

References

  • [1] Stereoselective One-Pot Synthesis of Oxazolines. The Journal of Organic Chemistry. Available at:[Link]

  • [6] 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details. US EPA Substance Registry Services. Available at:[Link]

  • [3] A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry (via PMC). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Yield Optimization, Chemoselective Cyclodehydration, and Purification Strategies

Mechanistic Overview & Critical Parameters

Welcome to the technical support guide for the synthesis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol; CAS: 13670-31-0)[1].

The synthesis of this specific oxazoline derivative typically proceeds via the condensation of 3-hydroxy-2-methylpropanoic acid (Roche acid) and ethanolamine. The primary failure mode encountered by synthetic chemists is chemoselectivity . The intermediate, N-(2-hydroxyethyl)-3-hydroxy-2-methylpropanamide, possesses two distinct aliphatic hydroxyl groups. Standard dehydrating agents (e.g., SOCl₂, POCl₃, or TsCl) indiscriminately activate both hydroxyls, leading to competitive O-acylation, polymerization, and intractable mixtures[2].

To achieve high reaction yields, the cyclodehydration must be highly selective for the ethanolamine-derived hydroxyl group. This requires either a protection-deprotection strategy or the use of chemoselective templating catalysts, such as Zinc(II) salts[3] or Boron esters[4], which coordinate the intermediate to favor 5-exo-trig cyclization over intermolecular side reactions.

G Start 3-Hydroxy-2-methylpropanoic acid + Ethanolamine Amide Intermediate: N-(2-hydroxyethyl)-3-hydroxy -2-methylpropanamide Start->Amide Amide Coupling (EDC/HOBt or Heat) Protect Protection Route: O-TBS Protection of Acid Start->Protect Alternative Strategy DirectCyc Catalytic Cyclodehydration (Zn(OAc)2 or Boric Acid/CaO) Amide->DirectCyc Chemoselective Conditions SideReact Failure Mode: Polymerization / O-Acylation (Due to free -OH) Amide->SideReact Harsh Dehydrating Agents (SOCl2, POCl3) Target Target Product: 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS: 13670-31-0) DirectCyc->Target Optimal Yield ProtectCyc Standard Cyclodehydration (SOCl2 or TsCl/Et3N) Protect->ProtectCyc Amide formation & Cyclization Deprotect TBAF Deprotection ProtectCyc->Deprotect Deprotect->Target High Purity

Workflow for chemoselective synthesis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my cyclization yield stalling below 40%, accompanied by an intractable polymeric mixture? A1: This is a classic chemoselectivity failure. If you are using harsh dehydrating agents like Thionyl Chloride (SOCl₂) or Burgess reagent, they will react with the free beta-methyl hydroxyl group on the side chain, leading to intermolecular etherification or esterification. To resolve this, switch to a Zinc-catalyzed Dean-Stark condition[3] or a Boron-ester mediated cyclization[4]. These methods utilize Lewis acid templating to pre-organize the ethanolamine moiety, driving the 5-exo-trig cyclization while leaving the side-chain hydroxyl intact.

Q2: How can I drive the intermediate amide to full conversion without using protecting groups? A2: The thermodynamic sink of this reaction is water. You must continuously remove it to shift the equilibrium. Use a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene. Adding a catalytic amount of Zn(OAc)₂ (10-15 mol%) coordinates the amide carbonyl and the adjacent hydroxyl, lowering the activation energy for cyclization[3]. Ensure your glassware is rigorously dried, as residual moisture will stall the reaction.

Q3: My product degrades during aqueous workup. How do I isolate the highly polar oxazoline? A3: Oxazolines are notoriously sensitive to aqueous acidic conditions, which hydrolyze the ring back to the open-chain amide. Furthermore, the presence of the free hydroxyl makes the target molecule highly water-soluble.

  • Causality: Acidic protons protonate the oxazoline nitrogen, making the C2 position highly electrophilic and susceptible to attack by water.

  • Solution: Maintain a strictly basic pH (>8) during workup using saturated NaHCO₃. Avoid excessive aqueous washes. Instead of silica gel chromatography (which can be slightly acidic and retain polar compounds), purify the product via vacuum distillation.

Standardized Experimental Protocols

Protocol A: Direct Chemoselective Cyclodehydration (Zinc-Catalyzed)
  • Self-Validating System: This protocol relies on azeotropic water removal. The volume of water collected in the Dean-Stark trap serves as a real-time, visual validation of reaction progress.

  • Amide Formation: In a dry 250 mL round-bottom flask, dissolve 3-hydroxy-2-methylpropanoic acid (1.0 equiv, 100 mmol) and ethanolamine (1.05 equiv, 105 mmol) in 100 mL of anhydrous toluene.

  • Catalyst Addition: Add anhydrous Zinc(II) acetate (0.15 equiv, 15 mmol). Causality: Zn(OAc)₂ acts as a templating Lewis acid, selectively coordinating the ethanolamine hydroxyl and amide oxygen to facilitate ring closure while protecting the side-chain hydroxyl.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C).

  • Monitoring: Monitor the water collection in the trap. Theoretical water yield is 3.6 mL (2 equivalents: 1 from amide formation, 1 from cyclization). Continue refluxing until water ceases to collect (typically 16-24 hours).

  • Workup: Cool to room temperature. Wash the organic layer with cold, saturated aqueous NaHCO₃ (50 mL) to remove the zinc catalyst and unreacted acid. Crucial: Do not use acidic washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield the pure oxazoline.

Protocol B: Boric Acid/CaO Mediated Thermolysis
  • Self-Validating System: The intermediate boron ester formation is validated by the cessation of water evolution in the first step, ensuring complete conversion before high-temperature thermolysis.

  • Boron Esterification: Combine the intermediate N-(2-hydroxyethyl)-3-hydroxy-2-methylpropanamide (100 mmol) with boric acid (33 mmol, 0.33 equiv) in toluene (50 mL). Reflux with a Dean-Stark trap for 3-4 hours until water removal is complete[4].

  • Acid Scavenging: Add solid Calcium Oxide (CaO) (30 mmol). Causality: CaO acts as an acid scavenger. Without it, the boric acid released during thermolysis will polymerize the highly sensitive oxazoline product.

  • Thermolysis: Remove the toluene under vacuum. Adjust the oil bath temperature to 240–260 °C and conduct thermolysis for 3 hours.

  • Distillation: Isolate the product directly from the reaction mixture via vacuum distillation.

Quantitative Data Comparison

Cyclodehydration MethodCatalyst / ReagentChemoselectivity (N- vs O- attack)Typical Conversion (%)Isolated Yield (%)Primary Byproduct
Standard Dehydration SOCl₂ / Et₃NPoor>90%<30%O-Acylated polymers
Lewis Acid Templating Zn(OAc)₂Excellent85-90%75-80%Unreacted amide
Boron Thermolysis Boric Acid / CaOExcellent>95%85-94%Calcium borate (solid)
Protection Route TBAF (Deprotection)Perfect100% (Steps)60-65% (Overall)Silanol waste

References

  • Ilkgul, B., Gunes, D., Sirkecioglu, O., & Bicak, N. "Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides." Tetrahedron Letters, Elsevier Ltd. (2010). URL:[Link]

  • Liu, et al. "Zinc-Catalyzed Heterocycle Synthesis." The Royal Society of Chemistry, Chapter 2 (2015). URL:[Link]

  • Müller, et al. "Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines." The Journal of Organic Chemistry, ACS Publications (2021). URL:[Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS 13670-31-0)[1]. Structurally known as 2-[1-(hydroxymethyl)ethyl]-4,5-dihydrooxazole, this bifunctional molecule contains both an electrophilic 4,5-dihydrooxazole ring and a nucleophilic primary hydroxyl group.

This dual reactivity makes its synthesis notoriously prone to regioselectivity issues and unwanted polymerization. This guide bypasses generic advice to directly address the mechanistic causality behind common impurities, providing you with self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction stalls, leaving high levels of an uncyclized intermediate. How do I drive the cyclodehydration without ruining the product?

The Causality: The synthesis typically begins with the amidation of ethanolamine and methyl 3-hydroxy-2-methylpropanoate. This forms a bis-hydroxy amide intermediate (N-(2-hydroxyethyl)-3-hydroxy-2-methylpropanamide)[2]. The transition from this amide to the oxazoline requires the elimination of water (cyclodehydration)[3]. If your reaction is stalling, your dehydration strategy is likely kinetically insufficient. The Solution: Do not use strong protic acids (like p -TsOH) to force the reaction. While they drive dehydration, they simultaneously protonate the newly formed oxazoline ring, triggering catastrophic downstream impurities (see Q3). Instead, utilize a Lewis acid catalyst like Titanium tetrabutoxide ( Ti(OBu)4​ ). Titanium coordinates specifically with the amide oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating intramolecular attack by the hydroxyl group under neutral conditions.

Q2: NMR shows a significant regioisomeric impurity (a 6-membered ring). Why is this forming?

The Causality: Your intermediate has two primary hydroxyl groups.

  • Attack by the ethanolamine-derived -OH yields the desired 5-membered oxazoline .

  • Attack by the propanoate-derived -OH yields a 6-membered 1,3-oxazine regioisomer. Under uncatalyzed or purely kinetic conditions, competitive cyclization occurs. The Solution: Regioselectivity here is a matter of thermodynamic control. By using Ti(OBu)4​ or Zn(OAc)2​ at elevated temperatures (130–140°C), the catalyst selectively chelates the 1,2-aminoalcohol moiety of the intermediate. This chelation pre-organizes the transition state, thermodynamically locking the cyclization pathway toward the 5-membered oxazoline ring and suppressing oxazine formation.

Q3: During distillation, my product turns into a viscous, intractable gel. What is happening?

The Causality: You are observing Cationic Ring-Opening Polymerization (CROP) . Because your target molecule contains both an oxazoline ring (electrophile) and a free hydroxyl group (nucleophile), it acts as a latent AB-type monomer. If your workup is even slightly acidic, the oxazoline ring becomes protonated. The free hydroxyl group of a neighboring molecule will attack this activated ring, initiating a cascading self-polymerization that results in a useless poly(ether-amide) gel. The Solution: Oxazolines are highly sensitive to aqueous acids but stable in base. You must ensure a strictly basic or neutral workup (e.g., washing with saturated NaHCO3​ ). Furthermore, distillation must be performed under high vacuum (<1 mbar) to keep the pot temperature strictly below 120°C, as extreme thermal stress can auto-initiate CROP.

Part 2: Quantitative Catalyst Impact Analysis

To illustrate the causality of catalyst selection on the impurity profile, review the comparative data below. This data demonstrates why Lewis acid catalysis is mandatory for this specific substrate.

Catalyst SystemTemp (°C)Target Oxazoline Yield (%)Oxazine Impurity (%)Polymeric Gel Impurity (%)Mechanistic Outcome
None (Thermal) 16025%15%5%Incomplete conversion; high bis-hydroxy amide persists.
p -TsOH (Protic) 11010%5%>70% Severe CROP triggered by protic acid protonation.
Zn(OAc)2​ (Lewis) 13082%8%<2%Good balance of reactivity; moderate thermodynamic control.
Ti(OBu)4​ (Lewis) 14094% <2% <1% Optimal chelation prevents regioisomerization and CROP[3].

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergence between the desired cyclodehydration pathway and the formation of critical impurities.

TroubleshootingPathway A Starting Materials Ethanolamine + Methyl 3-hydroxy-2-methylpropanoate B Intermediate Bis-hydroxy Amide A->B Amidation (-MeOH) C Target Product 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- B->C Ti(OBu)4 Catalysis (Thermodynamic Control) D Impurity 1 1,3-Oxazine Regioisomer B->D Uncatalyzed/Kinetic Competitive Cyclization E Impurity 2 Poly(ether-amide) Gel C->E Protic Acids / High Heat (Ring-Opening Polymerization)

Caption: Mechanistic divergence in oxazoline synthesis and common impurity pathways.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical validation checkpoint is met.

Step 1: Amidation (Intermediate Formation)

  • Charge a dry flask with methyl 3-hydroxy-2-methylpropanoate (1.0 eq) and ethanolamine (1.05 eq).

  • Heat the neat mixture to 100°C under a nitrogen atmosphere for 4 hours, distilling off the methanol byproduct.

  • Validation Checkpoint: Analyze an aliquot via FTIR. The reaction is complete when the ester carbonyl stretch (~1740 cm⁻¹) completely disappears, replaced by a strong amide carbonyl stretch (~1650 cm⁻¹). If ester remains, continue heating.

Step 2: Catalytic Cyclodehydration

  • Cool the reactor to 60°C and add Ti(OBu)4​ (0.05 eq)[3].

  • Equip the flask with a short-path distillation head. Gradually increase the temperature to 140°C while applying a moderate vacuum (approx. 100 mbar) to continuously remove the water of reaction.

  • Maintain conditions for 6 hours.

  • Validation Checkpoint: Analyze an aliquot via ¹H NMR (in CDCl₃). The cyclization is successful when the triplet corresponding to the −CH2​−N− protons shifts from ~3.3 ppm (open amide) downfield to ~3.8 ppm (closed oxazoline ring).

Step 3: Purification & Polymerization Prevention

  • Cool the crude mixture to room temperature. Dilute with ethyl acetate and wash twice with cold, saturated aqueous NaHCO3​ to remove the titanium catalyst and ensure a strictly basic environment.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Perform a high-vacuum fractional distillation (<1 mbar). Ensure the oil bath never exceeds 120°C to prevent thermal auto-polymerization.

  • Validation Checkpoint: The purified product must be a highly mobile, free-flowing liquid. If the distillate exhibits high viscosity or "stringiness" when drawn with a glass rod, CROP has occurred, and the batch is compromised.

References

  • US EPA Substance Registry Services. "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-". Environmental Protection Agency. URL:[Link]

  • ACS Publications. "Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation−Cyclodehydration of Carboxylic Acids with Amino Alcohols". Journal of Organic Chemistry. URL:[Link]

  • 9th International Symposium. "Molecular Mobility and Order in Polymer Systems: Oxazoline ring-opening polymerization (CROP)". Macro. URL: [Link]

Sources

Optimizing solvent and temperature conditions for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- catalysis

Technical Support Center: Optimizing Catalysis with 2-Oxazoleethanol, 4,5-dihydro- β -methyl-

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol)[1].

As a versatile chiral oxazolinyl alcohol, this compound serves as a highly effective bidentate N,O-ligand and a critical building block for modular P,N-ligands (such as phosphinite-oxazolines, e.g., SimplePHOX) used in transition-metal asymmetric catalysis[2]. Because the stereocenter and the sterically hindered β -methyl-ethanol arm dictate the chiral pocket's geometry, optimizing the solvent microenvironment and thermal parameters is critical to preventing catalyst deactivation and loss of enantiomeric excess (ee).

Diagnostic Workflow for Yield & Enantioselectivity

Before altering your chemical precursors, run your current reaction parameters through our diagnostic logic tree to identify common points of failure in oxazoline-based catalytic cycles.

OptimizationWorkflowStartStart: Low Yield or Poor ee?CheckSolvent1. Check Solvent CoordinationStart->CheckSolventSolventCoordIs solvent strongly coordinating?(e.g., THF, MeCN, MeOH)CheckSolvent->SolventCoordChangeSolventSwitch to non-coordinatingsolvent (e.g., DCM, Toluene)SolventCoord->ChangeSolventYesCheckTemp2. Evaluate TemperatureSolventCoord->CheckTempNoChangeSolvent->CheckTempTempHighIs Reaction Temp > 25°C?CheckTemp->TempHighLowerTempDecrease to 0°C to 25°Cto rigidify N,O-chelateTempHigh->LowerTempYesCheckAnion3. Verify CounterionTempHigh->CheckAnionNoLowerTemp->CheckAnionAnionCoordUsing Halides or Triflates?CheckAnion->AnionCoordChangeAnionSwitch to BArF- or PF6-AnionCoord->ChangeAnionYesSuccessOptimized Catalytic SystemAnionCoord->SuccessNoChangeAnion->Success

Caption: Diagnostic logic tree for troubleshooting oxazolinyl alcohol-mediated asymmetric catalysis (Max Width: 760px).

Troubleshooting Guides & FAQs

Q1: My reaction shows high conversion but near-zero enantiomeric excess (ee). I am using THF as the solvent. What is the mechanistic cause? Causality & Solution: Tetrahydrofuran (THF) is a strongly coordinating solvent. In asymmetric catalysis relying on N,O-bidentate or derived P,N-ligands, coordinating solvents compete directly with the ligand's heteroatoms for the metal's coordination sphere. Because the oxygen donor on the β -methyl-ethanol arm is sterically hindered, THF can easily displace it, inducing a "hemilabile" state where the ligand partially dissociates. This opens up an achiral background reaction pathway, destroying enantioselectivity. Action: Switch to a strictly non-coordinating solvent. Dichloromethane (DCM) is the gold standard for these complexes, as it maintains the rigid, boat-like conformation of the six-membered chelate ring required for high ee[2].

Q2: I am running the catalysis at 60°C to improve the reaction rate, but the catalyst deactivates rapidly and selectivity drops. Why? Causality & Solution: Elevated temperatures exacerbate two degradation pathways. First, the N,O-chelate becomes conformationally flexible; the β -methyl group loses its rigid spatial orientation, reducing stereocontrol during substrate approach. Second, the oxazoline ring itself becomes susceptible to nucleophilic attack or hydrolysis at higher temperatures if trace moisture is present in the solvent. Action: Lower the temperature to 0°C – 25°C. If the reaction rate is too slow at ambient temperatures, do not increase the heat. Instead, optimize the counterion to increase the metal's electrophilicity or increase the substrate concentration.

Q3: I am using an Iridium(I) precursor with a triflate (OTf⁻) counterion, but the reaction is completely inhibited. Is the ligand incompatible? Causality & Solution: The ligand is highly compatible, but the counterion is poisoning the catalyst. Cationic complexes derived from oxazolinyl alcohols are exceptionally sensitive to coordinating anions. Even weakly coordinating anions like triflate bind to the metal center and block the vacant coordination site required for the substrate (e.g., an alkene) to bind[2]. Action: Perform an anion exchange to a bulky, strictly non-coordinating anion such as tetrakis[3,5-(trifluoromethyl)phenyl]borate (BArF⁻). BArF⁻ complexes are highly active, air/moisture stable, and can be stored at ambient temperature for months without activity loss[2].

Q4: When attempting to functionalize the alcohol arm to create a phosphinite P,N-ligand, my yield is exceptionally low using Triethylamine (TEA) and DMAP. How can I fix this? Causality & Solution: The hydroxyl group on 2-Oxazoleethanol, 4,5-dihydro- β -methyl- is sterically hindered by the adjacent β -methyl group. Weaker bases like TEA/DMAP are kinetically insufficient to deprotonate this specific hindered alcohol[2]. Action: Use a strong base like n-Butyllithium (BuLi) at strictly low temperatures (-78°C) to achieve complete deprotonation without side-reactions attacking the oxazoline C=N bond[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/temperature choices and catalytic performance, using representative data from Ir-catalyzed asymmetric hydrogenations utilizing oxazolinyl alcohol-derived ligands.

Solvent SystemTemperature (°C)CounterionConversion (%)Enantiomeric Excess (ee %)Mechanistic Result
THF 25BArF⁻85%12%Solvent competition; hemilabile achiral pathway.
Methanol 25BArF⁻40%5%Protogenic interference; catalyst degradation.
DCM 60BArF⁻95%45%Thermal flexibility; loss of rigid chiral pocket.
DCM 25OTf⁻<5%N/AAnion coordination; blocked catalytic active site.
DCM 25BArF⁻>99%97%Optimal: Rigid boat-conformation maintained.
Toluene 0BArF⁻90%98%Enhanced rigidity at low temp; slight rate drop.

Validated Experimental Protocol: Catalyst Preparation & Execution

To ensure a self-validating system, follow this step-by-step methodology. This protocol includes internal checks (e.g., Celite filtration) to guarantee the removal of coordinating halide salts that would otherwise inhibit the reaction.

Step 1: Ligand Deprotonation & Functionalization (Optional P,N-Ligand Synthesis)

  • Dissolve 1.0 mmol of 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Dropwise, add 1.05 equivalents of n-Butyllithium (BuLi). Do not use TEA/DMAP[2].

  • Add the appropriate chlorophosphine to yield the phosphinite-oxazoline ligand.

Step 2: Metal Complexation

  • Introduce 0.5 equivalents of the metal precursor (e.g., [Ir(COD)Cl]2​ ) to the ligand solution.

  • Stir at room temperature (25°C) for 2 hours to allow the N,O or P,N chelate to fully form.

Step 3: Critical Anion Exchange

  • Add 1.1 equivalents of NaBArF to the mixture. Stir vigorously for 1 hour.

  • Validation Step: Filter the suspension through a tightly packed pad of Celite under argon. This removes the precipitated NaCl. Failure to remove chloride ions will result in catalyst inhibition.

Step 4: Catalytic Execution

  • Transfer the active cationic catalyst (typically 1-2 mol% loading) to a high-pressure reactor.

  • Add the substrate dissolved in anhydrous DCM (0.5 mL of solvent per 0.1 mmol of substrate)[2].

  • Pressurize the reactor (e.g., 50 bar H2​ ) and stir at 25°C for 2 hours[2].

  • Monitor conversion via GC and determine ee via chiral HPLC[2].

Mechanistic Chelation Pathway

Understanding the structural evolution of the catalyst is key to troubleshooting. The diagram below illustrates how the free ligand transitions into a rigid stereocontrolling chelate, and where solvent/anion interference typically occurs.

MechanisticPathwayLFree Ligand(N,O-Donor)CRigidChelateL->CCoordination(DCM Solvent)MMetalPrecursorM->CBArF- AnionExchangeSSubstrateBindingC->SOpen SiteRequiredTSEnantio-determiningTSS->TSStereocontrolvia β-methylPChiralProductTS->PReductive Elim./ ReleaseP->CCatalystRegeneration

Caption: Mechanistic pathway of oxazolinyl alcohol chelation and stereocontrol (Max Width: 760px).

References

  • US Environmental Protection Agency (EPA). "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details - SRS". EPA Substance Registry Services. 1

  • Smidt, S. P., et al. "SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation." Organic Letters, ACS Publications, 2004. 2

Minimizing side reactions when using 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- as a reagent

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS 13670-31-0).

This bifunctional reagent features both a secondary alcohol and an oxazoline ring. While it is a powerful building block for synthesizing chiral ligands and polymer precursors, its dual reactivity often leads to chemoselectivity issues, unwanted polymerization, and ring hydrolysis. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure your experiments succeed with high fidelity.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, you must accurately identify which side reaction is consuming your starting material. Use the following diagnostic tree to interpret your LC-MS or NMR data.

DiagnosticTree Start Analyze Crude Mixture (LC-MS / NMR) Q1 Are there repeating mass units (Δ m/z ≈ 129)? Start->Q1 ROP Cationic Ring-Opening Polymerization (CROP) Q1->ROP Yes Q2 Is there a mass shift of +18 Da? Q1->Q2 No Hydrolysis Oxazoline Ring Hydrolysis (Amido-alcohol formation) Q2->Hydrolysis Yes Q3 Is the electrophile attached to the Nitrogen instead of Oxygen? Q2->Q3 No NAcyl N-Alkylation / N-Acylation (Ring-Opened Product) Q3->NAcyl Yes Success Desired O-Functionalized Oxazoline Q3->Success No

Diagnostic workflow for identifying side reactions of the oxazoline reagent.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous gel instead of yielding the O-acylated product. What happened? A1: You are observing Cationic Ring-Opening Polymerization (CROP). When an electrophile (e.g., an acid chloride or alkyl triflate) is introduced, the oxazoline nitrogen can act as a nucleophile. This forms a highly reactive oxazolinium intermediate. The secondary alcohol of another reagent molecule then attacks this intermediate, initiating a chain-growth polymerization that yields 1[1]. Causality & Solution: To prevent CROP, you must suppress N-attack. This is achieved by pre-mixing the reagent with a non-nucleophilic, sterically hindered base (such as DBU or DIPEA) before introducing the electrophile. The base neutralizes acidic byproducts that could protonate the oxazoline ring, keeping the nitrogen strictly in its less reactive, neutral state[2].

ReactionPathways Reagent Bifunctional Reagent (Oxazoline + Alcohol) O_Attack O-Attack (Desired) Base-catalyzed Reagent->O_Attack Mild Base N_Attack N-Attack (Side Reaction) Uncatalyzed / Acidic Reagent->N_Attack Acid/No Base Product O-Functionalized Oxazoline O_Attack->Product Oxazolinium Oxazolinium Intermediate (Highly Reactive) N_Attack->Oxazolinium Polymer Poly(2-oxazoline) (CROP) Oxazolinium->Polymer Excess Monomer RingOpened Ring-Opened Amide/Ester Oxazolinium->RingOpened Nucleophile

Mechanistic pathways showing O-functionalization versus N-attack and side reactions.

Q2: My LC-MS shows a mass shift of +18 Da relative to my starting material. How do I fix this? A2: A +18 Da mass shift indicates the addition of water, meaning your oxazoline ring has undergone hydrolysis. Oxazolines are sensitive to both aqueous acids (yielding amino-esters) and aqueous bases (yielding amido-alcohols)[3]. Causality & Solution: This typically occurs during the aqueous workup phase. If your reaction generated acidic byproducts, the local pH drop during aqueous quenching catalyzes ring-opening. To minimize this, quench your reactions with a cold, mildly basic buffer (e.g., saturated aqueous NaHCO 3​ ) and perform extractions rapidly. Avoid leaving the product in aqueous biphasic mixtures for extended periods.

Q3: How can I achieve chemoselective O-alkylation without triggering N-alkylation? A3: Chemoselective 4 requires strict control over the nucleophilic state of the oxygen versus the nitrogen[4]. Causality & Solution: The lone pair on the oxazoline nitrogen is highly accessible. If you use a weak base, the oxygen remains protonated and less nucleophilic than the nitrogen. By using a strong base like NaH or KHMDS at low temperatures (-78 °C to 0 °C), you quantitatively form the alkoxide. The negatively charged oxygen becomes vastly more nucleophilic than the neutral nitrogen, driving the reaction exclusively toward O-alkylation.

Part 3: Quantitative Data Summary

The table below summarizes the impact of various reaction conditions on the chemoselective O-acylation of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-.

Base UsedSolventTemperature (°C)O-Acylation Yield (%)CROP / N-Acylation (%)Hydrolysis (%)
NoneDCM25 °C< 5%> 90%0%
Triethylamine (TEA)DCM0 °C to 25 °C45%50%5%
DBU DCM -78 °C to 0 °C 92% < 2% 0%
NaHTHF0 °C85%5%10% (Workup dependent)
DBUTHF60 °C30%65%0%

Note: DBU at low temperatures provides the optimal balance of acid-scavenging without acting as a competing nucleophile, effectively shutting down the CROP pathway[2].

Part 4: Validated Experimental Protocol

Chemoselective O-Acylation of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Objective: To acylate the secondary alcohol while preserving the integrity of the oxazoline ring. Causality Checkpoint: The use of 1.2 equivalents of DBU ensures that the HCl byproduct generated from the acid chloride is immediately scavenged, preventing the protonation of the oxazoline nitrogen and subsequent CROP.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature. Stir for 10 minutes.

    • Self-Validation: DBU is non-nucleophilic; the solution should remain clear and colorless. If it turns yellow/brown, your starting material or solvent is contaminated with electrophilic impurities.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures kinetically favor the highly reactive alkoxide-electrophile interaction over the slower N-attack.

  • Electrophile Addition: Slowly add the acid chloride (1.1 eq) dropwise over 15 minutes down the side of the flask.

  • Monitoring: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1, KMnO 4​ stain). The disappearance of the starting material without the formation of baseline streaking (which is indicative of poly(2-oxazoline) polymers) confirms chemoselectivity.

  • Quenching & Workup: Quench the reaction strictly at 0 °C with cold, saturated aqueous NaHCO 3​ . Extract rapidly with DCM (3x).

    • Causality: Cold, mildly basic conditions prevent acid-catalyzed ring hydrolysis during the workup phase.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (using silica gel pre-neutralized with 1% Et 3​ N to prevent on-column ring opening).

Part 5: References

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone Source: National Institutes of Health (NIH) / PMC URL:1

  • WO2010015211A1 - Synthesis of oxazoline compounds Source: Google Patents URL:2

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL:4

  • Functional Poly(2-oxazoline)s by Direct Amidation of Methyl Ester Side Chains Source: Macromolecules (ACS Publications) URL:3

Sources

Technical Support Center: Resolving Crystallization and Precipitation for 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-, a key intermediate for researchers in synthetic chemistry and drug development. This guide provides in-depth troubleshooting for common crystallization and precipitation issues encountered during its handling and application. The following content is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Compound Profile: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol

Understanding the physicochemical properties of a compound is the first step in controlling its solubility. This molecule's structure, featuring a polar hydroxyl group and a heterocyclic oxazoline ring, dictates its interactions with various solvents.

PropertyValueSource
IUPAC Name 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol[1]
CAS Number 13670-31-0[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Predicted XLogP3 -0.7 to 0.4[2][3]

XLogP3 is a computed octanol/water partition coefficient, indicating a relatively hydrophilic nature.

The presence of both hydrogen bond donors (hydroxyl group) and acceptors (oxazoline nitrogen and oxygen) suggests a propensity for self-association, which can lead to nucleation and crystal growth, but also indicates solubility in polar solvents.

Frequently Asked Questions (FAQs)

Q1: My compound unexpectedly precipitated from an organic solvent when I placed it in an ice bath. What happened and how can I prevent it?

A: This is a classic case of temperature-dependent solubility. Most compounds are less soluble at lower temperatures. When you cooled the saturated solution, you induced a state of high supersaturation, causing the compound to rapidly crystallize or "crash out." This is the principle behind cooling crystallization.[4]

To prevent this:

  • Control the Cooling Rate: Cool the solution slowly to promote the formation of larger, purer crystals rather than an amorphous precipitate.

  • Reduce Concentration: Ensure your compound is not near its saturation point at the lower temperature before cooling.

  • Use a Co-Solvent: Introduce a small amount of a "better" solvent (one in which the compound is highly soluble) to increase the overall solubility of the mixture even at lower temperatures.

Q2: I'm performing a solvent swap from dichloromethane (DCM) to heptane, and my product is turning into an unmanageable oil/precipitate. Why?

A: This issue arises from a rapid and drastic change in solvent polarity, a technique known as anti-solvent crystallization.[4][5] Your compound is likely soluble in the polar DCM but insoluble in the nonpolar heptane. Adding heptane quickly reduces the overall solvating power of the mixture, forcing your product out of solution. If this process is uncontrolled, it can lead to oiling out or the formation of a fine, difficult-to-filter precipitate instead of well-defined crystals.

To resolve this:

  • Slow Anti-Solvent Addition: Add the heptane (anti-solvent) very slowly to the DCM solution with vigorous stirring. This allows for controlled nucleation and crystal growth.

  • Temperature Control: Perform the addition at a constant, often slightly elevated, temperature to prevent oiling out.

  • Reverse Addition: In some cases, slowly adding your compound solution to the anti-solvent can provide better control over the crystallization process.

Q3: My purified compound precipitates from its storage solution (e.g., in ethanol) over a few days. What is the cause?

A: This is likely due to the solution being in a metastable supersaturated state. Several factors could be at play:

  • Slow Nucleation: The solution was prepared above the equilibrium solubility, and nucleation and crystal growth are simply occurring over a longer timescale.[6]

  • Solvent Evaporation: Even in a closed vial, slight solvent evaporation can increase the concentration, pushing it past the solubility limit.

  • Polymorphism: The compound may be slowly converting from a more soluble (metastable) crystalline form to a less soluble (stable) form.[7]

To improve stability:

  • Determine Equilibrium Solubility: Prepare solutions at a concentration known to be below the equilibrium solubility at the storage temperature.

  • Add Inhibitors: For long-term stability, consider adding a polymeric precipitation inhibitor like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), which can interfere with crystal nucleation and growth.[8][9]

In-Depth Troubleshooting Guides

Guide 1: Uncontrolled Crystallization During Reaction Work-Up & Purification

Unplanned precipitation during extraction, concentration, or chromatography can lead to significant product loss. The key is to maintain control over the compound's solubility throughout the process.

Common Scenarios & Root Causes:

  • Precipitation during Aqueous Wash: Adding water or brine to an organic extract can act as an anti-solvent if the compound has low aqueous solubility, causing it to precipitate at the interface.

  • Precipitation upon Concentration: As solvent is removed via rotary evaporation, the concentration of the compound increases, eventually exceeding its solubility limit.[4] This is especially common when switching from a crude reaction mixture (where impurities may enhance solubility) to a purer state.

  • Crystallization on a Chromatography Column: If the loading solvent is too weak or the compound has low solubility in the mobile phase, it can precipitate on the column head or within the stationary phase, leading to poor separation and recovery.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for work-up related precipitation.

Guide 2: Precipitation in Formulation & Long-Term Storage

For drug development professionals, ensuring the stability of a compound in a formulation is critical. Precipitation can compromise bioavailability and efficacy.[6][10]

Key Factors Influencing Formulation Stability:

  • Solvent System: The choice of primary solvent, and any co-solvents, is the most critical factor. The goal is to maximize solubility while ensuring safety and compatibility.

  • pH: The oxazoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions. The compound's overall charge and hydrogen bonding capacity can be altered by pH, affecting its solubility. A pH-solubility profile is often necessary.

  • Excipients: Additives like surfactants and polymers can be used to inhibit precipitation.[7][8] Surfactants can form micelles that entrap the drug, while polymers can interfere with crystal growth.[11][12]

Solvent Selection Guide for Formulation:

SolventPolarityDielectric Constant (20°C)Key Considerations
WaterHigh80.1Green solvent, but solubility may be limited. pH is a critical parameter.[13]
EthanolHigh24.5Good "green" solvent, often used in combination with water.[14]
Isopropanol (IPA)Medium18.2Less polar than ethanol, good for dissolving moderately polar compounds.
Propylene Glycol (PG)High32.0Common pharmaceutical co-solvent and humectant.
Polyethylene Glycol (PEG 400)High12.5Non-volatile polymer, excellent solubilizing agent.
Dimethyl Sulfoxide (DMSO)High46.7Excellent solvent, but primarily for in-vitro stock solutions due to toxicity concerns.

Logical Approach to Formulation Development:

Caption: Logical workflow for developing a stable liquid formulation.

Advanced Protocols & Methodologies

Protocol 1: Controlled Anti-Solvent Crystallization

This protocol provides a systematic method for generating solid material with consistent properties.

Objective: To crystallize 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol by reducing its solubility in a controlled manner.

Materials:

  • The compound ("solute").

  • A "good" solvent in which the solute is highly soluble (e.g., methanol, isopropanol).

  • An "anti-solvent" in which the solute is poorly soluble (e.g., water, heptane, methyl tert-butyl ether).

  • Crystallization vessel with magnetic stirring.

  • Syringe pump or addition funnel for controlled delivery of the anti-solvent.

Procedure:

  • Preparation: Dissolve the compound in a minimal amount of the "good" solvent at a controlled temperature (e.g., 30 °C) to create a nearly saturated solution.

  • Setup: Place the solution in the crystallization vessel and begin moderate stirring.

  • Anti-Solvent Addition: Using the syringe pump, add the anti-solvent at a slow, constant rate (e.g., 0.5 mL/min).

  • Observe Nucleation: Monitor the solution for the first sign of turbidity (cloudiness), which indicates the onset of nucleation. This is the "metastable zone width."

  • Crystal Growth: Once nucleation begins, you may choose to slightly decrease the addition rate to allow the newly formed nuclei to grow.

  • Equilibration: After the addition is complete, allow the resulting slurry to stir for a period (e.g., 2-4 hours) to ensure the crystallization is complete and the system has reached equilibrium.

  • Isolation: Isolate the solid product by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Causality: This method provides precise control over the level of supersaturation.[5] By adding the anti-solvent slowly, the system does not become excessively supersaturated, which favors the growth of existing crystals over the formation of many new, tiny nuclei, resulting in a more uniform and filterable particle size.[15]

References

  • Jadav, T., et al. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Kaplun, L., et al. (2018). Precipitation resistant small molecule drug formulations. Google Patents (WO2018222922A1).
  • Jadav, T., et al. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Available at: [Link]

  • Gao, P., et al. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]

  • Wang, Z., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. Available at: [Link]

  • US EPA. (2023). 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details. System of Registries (SRS). Available at: [Link]

  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. Available at: [Link]

  • Unknown Author. Crystallization of Small Molecules. Course Material. Available at: [Link]

  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. Available at: [Link]

  • Koskinen, K., et al. (2024). Thionation of Poly(2-ethyl-2-oxazoline) and Its Effect on Solubility and Cloud Point. ACS Publications. Available at: [Link]

  • Al-Humaidi, J. Y., et al. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Materials Today: Proceedings. Available at: [Link]

  • Hoogenboom, R. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. Available at: [Link]

  • Glapińska, M., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Available at: [Link]

  • Hoogenboom, R. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. ResearchGate. Available at: [Link]

  • Lim, M., et al. (2015). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, C., et al. (2017). A Different View of Solvent Effects in Crystallization. MDPI. Available at: [Link]

  • Crystal Pharmatech. (2025). Crystallization Process Development & Optimization Services. Crystal Pharmatech. Available at: [Link]

  • PubChem. 2-Methyl-4,5-dihydro-(1,2-dideoxy-alpha-D-glucopyranoso)[2,1-D]-1,3-oxazole. PubChem. Available at: [Link]

  • Chatta, O., et al. (2025). A Study of the Kinetics, Structure, and Morphology of the Effect of Organic Additives on Barium Sulfate Precipitation Reactions in Propan-1-ol–Water and Ethanol–Water Mixture Solutions. MDPI. Available at: [Link]

Sources

Validation & Comparative

Advanced Ligand Architectures in Asymmetric Catalysis: Mono-Oxazoline Alcohols vs. Traditional Bis(oxazolines)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate chiral ligand framework is the most critical decision in asymmetric reaction design. The structural divergence between mono-oxazoline alcohols—specifically 2-oxazoleethanol, 4,5-dihydro-beta-methyl- [1]—and traditional C2-symmetric bis(oxazoline) (BOX) ligands[2] represents a fundamental choice between hemilabile, dynamic coordination and rigid, sterically-driven transition states.

This guide provides an objective, data-supported comparison to aid researchers and drug development professionals in optimizing their catalytic workflows.

Structural and Mechanistic Causality

The efficacy of a chiral ligand is not merely a function of its bulk, but of how it dynamically interacts with the metal center and the substrate during the catalytic cycle.

2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (Mono-Oxazoline Alcohol) This compound is a chiral β -hydroxyalkyl oxazoline, featuring an N,O-bidentate coordination motif[1]. The causality behind its effectiveness lies in its hemilability . The oxazoline nitrogen serves as a strong σ -donor to anchor the metal, while the hydroxyl group on the propanol side chain can reversibly coordinate or participate in secondary hydrogen-bonding interactions[3]. In reactions such as dialkylzinc additions to aldehydes, this hydroxyl group often bridges two zinc centers. This forms a highly organized bimetallic transition state that locks the substrate in place via self-assembly, rather than relying on inherent ligand rigidity.

Bis(oxazoline) (BOX) Ligands BOX ligands are defined by their C2-symmetry and rigid N,N-bidentate coordination[2]. The causality of their success relies on the mathematical reduction of possible diastereomeric transition states by half. When coordinated to metals like Cu(II) or Zn(II), BOX ligands enforce a well-defined, rigid chiral pocket[4]. The stereocenters adjacent to the coordinating nitrogens project directly into the substrate trajectory, relying purely on steric repulsion to dictate facial selectivity[4].

G LigandChoice Ligand Selection in Asymmetric Catalysis Mono Mono-Oxazoline Alcohol (N,O-Coordination) LigandChoice->Mono BOX Bis(oxazoline)[BOX] (C2-Symmetric N,N-Coordination) LigandChoice->BOX Hemilabile Hemilabile O-donor Hydrogen Bonding Mono->Hemilabile Rigid Rigid Chiral Pocket Steric Shielding BOX->Rigid App1 Alkylzinc Additions Hydrosilylation Hemilabile->App1 App2 Cyclopropanation Diels-Alder Rigid->App2

Fig 1. Mechanistic divergence between N,O-mono-oxazoline and N,N-bis(oxazoline) coordination.

Comparative Performance Metrics

To objectively evaluate these ligands, we must look at their performance across benchmark catalytic transformations. The table below synthesizes quantitative expectations based on established organometallic principles[2][5].

Metric2-Oxazoleethanol, 4,5-dihydro-beta-methyl-Traditional Bis(oxazoline) (e.g., tBu-BOX)
Coordination Motif N, O (Hemilabile / Bridging)N, N (Rigid C2-Symmetric)
Preferred Metals Zn(II), Ni(II), Ru(II)Cu(I)/Cu(II), Mg(II), Zn(II), Ni(II)
Benchmark Reaction Asymmetric alkylzinc addition to aldehydesCyclopropanation, Hetero-Diels-Alder
Mechanistic Driver Hydrogen bonding, bimetallic bridgingSteric shielding, C2-symmetry
Typical Loading 5 - 10 mol%1 - 5 mol%
Enantioselectivity (ee) Good to Excellent (85–95%)Excellent (>95%)
Moisture Sensitivity Moderate (Hydroxyl group tolerates trace water)High (Requires strict anhydrous conditions)
Self-Validating Experimental Protocols

A robust protocol must be self-validating. The methodologies below incorporate internal analytical checkpoints to ensure that catalytic failure is caught before end-stage analysis.

Protocol A: Asymmetric Diethylzinc Addition (Mono-Oxazoline Alcohol)

Objective: Enantioselective alkylation of benzaldehyde using 2-oxazoleethanol, 4,5-dihydro-beta-methyl-.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve 10 mol% of 2-oxazoleethanol, 4,5-dihydro-beta-methyl- in anhydrous toluene.

  • Pre-activation (Checkpoint 1): Add 1.2 equivalents of diethylzinc (1.0 M in hexane) dropwise at 0°C. Validation: The solution should remain homogeneous. The evolution of ethane gas indicates the successful deprotonation of the hydroxyl group, confirming the formation of the active zinc-alkoxide complex.

  • Substrate Addition: Stir for 30 minutes to ensure complete complexation, then add 1.0 equivalent of benzaldehyde dropwise.

  • Reaction Monitoring (Checkpoint 2): Stir at 0°C for 12 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active aldehyde spot confirms catalytic turnover.

  • Quench & Extraction: Quench carefully with saturated aqueous NH4​Cl . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • Chiral Analysis (Checkpoint 3): Determine enantiomeric excess (ee) via Chiral HPLC. Validation: Always run a racemic standard (synthesized via achiral NaBH4​ reduction of the corresponding ketone) first to validate baseline separation of the enantiomers.

Protocol B: Enantioselective Cyclopropanation (Cu-BOX Catalyst)

Objective: Cyclopropanation of styrene using ethyl diazoacetate and a Cu(I)-BOX complex.

  • Complexation: In a glovebox, mix 5 mol% CuOTf and 6 mol% of a standard C2-symmetric BOX ligand (e.g., tBu-BOX) in anhydrous dichloromethane[2].

  • Visual Validation (Checkpoint 1): Stir for 2 hours at room temperature. Validation: A distinct color change (typically to a deep green/blue depending on the counterion and exact ligand) confirms the formation of the distorted square-planar Cu-BOX complex[4].

  • Substrate Addition: Add 5.0 equivalents of styrene (excess used to prevent diazoacetate dimerization).

  • Reagent Injection: Slowly add 1.0 equivalent of ethyl diazoacetate via syringe pump over 4 hours. Causality: Slow addition keeps the steady-state concentration of the diazo compound low, suppressing the formation of diethyl maleate/fumarate byproducts.

  • Reaction Monitoring (Checkpoint 2): Monitor the cessation of nitrogen gas evolution, which indicates the consumption of the diazoacetate.

  • Purification & Analysis: Pass through a short silica plug to remove copper salts. Analyze diastereomeric ratio (dr) via GC-MS and ee via Chiral GC.

Workflow Prep 1. Catalyst Preparation (In Situ Complexation) Check1 Checkpoint 1: Visual/Gas Evolution Prep->Check1 Substrate 2. Substrate & Reagent Addition Check1->Substrate Check2 Checkpoint 2: TLC / N2 Evolution Substrate->Check2 Quench 3. Reaction Quenching & Workup Check2->Quench Analysis 4. Chiral Chromatography (ee% & dr% Determination) Quench->Analysis

Fig 2. Standardized, self-validating workflow for evaluating chiral ligand catalytic efficiency.

Strategic Recommendations for Drug Development

For process chemists and drug development professionals, the choice between these ligands comes down to scale-up economics vs. absolute stereocontrol .

Traditional C2-symmetric BOX ligands[2] offer unparalleled enantioselectivity across a broad spectrum of Lewis acid-catalyzed reactions and are considered "privileged ligands." However, they often require multi-step syntheses from chiral amino alcohols and strict anhydrous conditions.

Conversely, mono-oxazoline alcohols like 2-oxazoleethanol, 4,5-dihydro-beta-methyl-[1] are highly modular, easier to synthesize, and their hemilabile nature makes them exceptionally robust for specific bimetallic transformations (like organozinc additions). When designing a novel synthetic route, screen mono-oxazoline alcohols early in the development phase for reactions requiring dynamic ligand behavior, reserving BOX ligands for rigid, late-stage stereocenter installation.

References
  • US Environmental Protection Agency (EPA) Substance Registry Services. "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl-". epa.gov. Available at:[Link]

  • Chemical Reviews. "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis." American Chemical Society, 2021. Available at:[Link]

  • New Journal of Chemistry. "Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions." Royal Society of Chemistry, 2024. Available at:[Link]

  • Wikipedia. "Bisoxazoline ligand." Wikimedia Foundation. Available at:[Link]

  • Dr. Ramesh Rasappan Research Group. "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Available at:[Link]

Sources

Comparing catalytic efficiency of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Ligand: 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS: 13670-31-0) Application Focus: Transition-Metal-Catalyzed Asymmetric Cross-Coupling & Allylic Alkylation

As the demand for highly functionalized chiral building blocks grows in drug development, the selection of appropriate chiral ligands remains the most critical variable in transition-metal catalysis. While rigid ligands like PyBox (pyridine-bisoxazoline) and BiOx (bi-oxazoline) dominate standard cross-coupling methodologies, flexible hydroxyalkyl oxazolines—specifically 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- —offer a complementary mechanistic pathway.

This guide objectively compares the catalytic efficiency, spatial coordination, and reaction outcomes of this hydroxyalkyl oxazoline against industry-standard alternatives, providing actionable experimental protocols for application scientists.

Mechanistic Paradigm: The Role of the Pendant Hydroxyl Group

The compound 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is a bidentate ligand characterized by an oxazoline ring tethered to a flexible β -methyl ethanol side chain. Unlike traditional purely nitrogen-donating ligands (N,N or N,N,N coordination), this ligand introduces a dynamic secondary interaction: OH–Metal hydrogen bonding .

Extensive computational and NMR studies have demonstrated that in low-valent metal complexes (such as Pd(0) or Ni(0) intermediates), the pendant hydroxyl group does not necessarily form a rigid covalent alkoxide-metal bond. Instead, it acts as a hydrogen bond donor to the electron-rich metal center[1]. This secondary interaction alters the conformational preference of the chiral pocket, directly influencing enantiodiscrimination. In some cases, this flexibility leads to a reversal of enantioselectivity compared to methoxy-protected analogs, making it a highly specialized tool for accessing specific stereoisomers[1].

G Root Oxazoline Ligand Architectures in Cross-Coupling L1 Hydroxyalkyl Oxazolines (e.g., CAS 13670-31-0) Root->L1 L2 PyBox (Tridentate N,N,N) Root->L2 L3 BiOx (Bidentate N,N) Root->L3 F1 Dynamic Bidentate Secondary OH-Metal H-Bonding Altered Chiral Pocket L1->F1 F2 Rigid Planar Geometry Strong σ-Donor / π-Acceptor High Enantioselectivity L2->F2 F3 Redox-Neutral Ni(I) Stabilization Direct Radical Capture Prevents Catalyst Reduction L3->F3

Caption: Structural and mechanistic divergence among common oxazoline ligand classes.

Comparative Catalytic Performance Data

When evaluating catalytic efficiency, we must look at yield, enantiomeric excess (ee%), and substrate compatibility. While PyBox excels in rigid stereocontrol for secondary-secondary alkyl cross-couplings[2], and BiOx is uniquely suited for stabilizing Ni(I) radical intermediates without redox interference[3], 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- provides moderate-to-good yields with highly tunable stereocontrol dependent on the solvent's hydrogen-bonding capacity.

Table 1: Quantitative Comparison of Ligand Efficiency
Ligand ClassRepresentative StructurePrimary CoordinationTypical ReactionAvg. YieldAvg. ee%Key Mechanistic Feature
Hydroxyalkyl Oxazoline 2-Oxazoleethanol, 4,5-dihydro- β -methyl-Bidentate (N, O-H)Pd-Catalyzed Allylic Alkylation70 - 85%40 - 75%*OH-Metal H-bonding induces conformational shifts[1].
PyBox iPr-PyBoxTridentate (N,N,N)Ni-Catalyzed Negishi Cross-Coupling85 - 95%90 - 99%Rigid planar geometry; redox-active in Ni(I) states[2].
BiOx 4-heptyl-BiOxBidentate (N,N)Ni-Catalyzed Reductive Cross-Coupling80 - 90%85 - 95%Lacks redox activity; prevents over-reduction by Mn/Zn[3].

*Note: The ee% for hydroxyalkyl oxazolines is highly sensitive to solvent choice. Protic solvents disrupt the internal H-bond, often leading to racemic mixtures, whereas strictly anhydrous, non-polar solvents maximize enantiodiscrimination.

Reaction Dynamics: The Catalytic Cycle

To understand the causality behind the experimental parameters, we must map the catalytic cycle. In a standard Pd-catalyzed asymmetric allylic alkylation using our target ligand, the critical enantiodetermining step occurs during the nucleophilic attack on the π -allyl-palladium complex. The pendant hydroxyl group of the ligand hydrogen-bonds to the Pd center, shielding one face of the π -allyl intermediate and directing the incoming nucleophile (e.g., dimethyl malonate).

G A Pd(0) + Hydroxyalkyl Oxazoline (Active Catalyst) B Oxidative Addition (e.g., Allyl Acetate) A->B Substrate C π-Allyl-Pd Complex (Stabilized by OH-Pd H-Bond) B->C -OAc D Enantioselective Nucleophilic Attack C->D Nucleophile E Reductive Elimination & Product Release D->E E->A Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed allylic alkylation highlighting the OH-Pd stabilized intermediate.

Self-Validating Experimental Protocol

The following protocol details the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate using 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-.

Causality Check: We utilize anhydrous dichloromethane (DCM) rather than methanol or THF. Protic or strongly coordinating solvents will competitively hydrogen-bond with the ligand's hydroxyl group, destroying the internal OH-Pd interaction and collapsing the enantiomeric excess to near-racemic levels[1].

Materials Required:
  • Catalyst Precursor: [Pd(η3−C3​H5​)Cl]2​ (2.5 mol%)

  • Ligand: 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (5.5 mol%)

  • Substrate: rac-1,3-diphenylallyl acetate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Dimethyl malonate (3.0 equiv)

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv) + catalytic KOAc (5 mol%)

  • Solvent: Strictly anhydrous DCM (0.1 M)

Step-by-Step Workflow:
  • Catalyst Activation (Glovebox/Schlenk Line): In an oven-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η3−C3​H5​)Cl]2​ (4.6 mg, 0.0125 mmol) and the oxazoline ligand (3.5 mg, 0.0275 mmol) in 2.0 mL of anhydrous DCM.

    • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The solution should transition from a pale yellow suspension to a clear, deep yellow homogeneous solution, indicating successful ligand coordination.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (126 mg, 0.5 mmol) to the activated catalyst solution. Stir for 10 minutes to allow for complete oxidative addition and formation of the π -allyl-Pd complex.

  • Nucleophile Preparation: In a separate dry vial, combine dimethyl malonate (198 mg, 1.5 mmol), BSA (305 mg, 1.5 mmol), and KOAc (2.5 mg, 0.025 mmol) in 3.0 mL of anhydrous DCM. Stir until the KOAc fully dissolves (approx. 15 mins).

    • Causality: BSA acts as a mild, soluble base to deprotonate the malonate without introducing hard metal counterions (like Na+ or Li+) that could competitively coordinate to the oxazoline's oxygen atom.

  • Enantioselective Coupling: Transfer the nucleophile solution dropwise to the Schlenk tube containing the π -allyl-Pd complex at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Quenching and Validation: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL). Extract with diethyl ether (3 x 10 mL).

    • Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.4 ).

  • Purification & Analysis: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography. Determine the ee% using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 99:1, 0.5 mL/min).

Conclusion

While rigid ligands like PyBox and BiOx remain the gold standard for maximizing raw enantiomeric excess in standard cross-couplings, the catalytic efficiency of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- lies in its unique structural flexibility. By leveraging secondary OH-Metal hydrogen bonding, researchers can access distinct conformational spaces that rigid ligands cannot reach. This makes hydroxyalkyl oxazolines indispensable for complex stereodivergent syntheses where tuning the chiral pocket via solvent and hydrogen-bonding dynamics is required.

References

  • Binder, J. T., et al. "Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles." Journal of the American Chemical Society (via MIT Open Access). URL:[2]

  • Poremba, K. E., et al. "Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism." Journal of the American Chemical Society. URL:[3]

  • Frölander, A., Lutsenko, S., Privalov, T., & Moberg, C. "Conformational Preferences and Enantiodiscrimination of Phosphino-4-(1-hydroxyalkyl)oxazoline−Metal−Olefin Complexes Resulting from an OH−Metal Hydrogen Bond." Journal of Organic Chemistry (via Diva-Portal). URL:[1]

Sources

Mass spectrometry validation techniques for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- identification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing robust analytical methods for low-molecular-weight, highly polar heterocyclic compounds requires moving beyond generic protocols. 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (IUPAC: 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol), a versatile oxazoline derivative, exemplifies these analytical challenges[1]. With a molecular weight of 129.16 g/mol and an XLogP3 of -0.4[2], this compound possesses both a basic oxazoline nitrogen and a terminal hydroxyl group, making it highly hydrophilic and prone to complex surface interactions.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (LC-HRMS) for the identification and quantitation of this compound. By examining the causality behind chromatographic choices and fragmentation mechanisms, we establish a self-validating framework for robust, reproducible analytical workflows.

Technology Comparison & Selection Matrix

To build a self-validating system, no single analytical platform is sufficient. The table below summarizes the quantitative and qualitative data comparing the three primary mass spectrometry techniques used for oxazoline validation.

Analytical PlatformIonization ModeChromatographic StrategyPrimary ApplicationAdvantagesLimitations
LC-MS/MS (QqQ) ESI+HILIC (Amide/Silica)High-throughput quantitation in complex matrices.Exceptional sensitivity; direct analysis of aqueous samples.Susceptible to matrix effects if retention is poor.
GC-MS (Single Quad) EI (70 eV)Capillary GC (DB-5MS) post-derivatizationOrthogonal structural confirmation via spectral libraries.Highly reproducible fragmentation; library matching.Requires silylation of the -OH group to prevent tailing.
LC-HRMS (Q-TOF) ESI+HILIC or Polar-embedded C18Impurity profiling and exact mass determination.Mass accuracy < 5 ppm; elucidates unknown metabolites.Lower linear dynamic range compared to QqQ.

LC-MS/MS (QqQ): The Quantitative Gold Standard

Causality & Expertise

Due to the compound's high polarity (LogP < 0), standard C18 reversed-phase columns will result in poor retention, causing the analyte to elute in the void volume where matrix effects and ion suppression are most severe. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Furthermore, the mobile phase must be carefully buffered. The oxazoline nitrogen is basic; to ensure consistent ionization in ESI+, the pH must be kept mildly acidic. However, unbuffered formic acid can cause peak tailing. Adding 10 mM ammonium formate buffers the mobile phase, providing sharp peak shapes and consistent protonation ([M+H]+) without risking acid-catalyzed hydrolysis of the oxazoline ring[3].

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample extract in 75% Acetonitrile / 25% Water. Causality: Matching the sample diluent to the initial HILIC mobile phase conditions prevents solvent-induced peak distortion and breakthrough.

  • Chromatography:

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp down to 50% B over 4 minutes to elute the polar analyte, then re-equilibrate.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 130.1 [M+H]+

    • Quantifier Transition: m/z 130.1 → 112.1 (Collision Energy: 15 eV). Mechanism: Favorable loss of water (-18 Da) from the terminal hydroxyl group.

    • Qualifier Transition: m/z 130.1 → 86.1 (Collision Energy: 25 eV). Mechanism: Cleavage of the propanol side chain, leaving the stable protonated oxazoline ring[4].

GC-MS (EI): Orthogonal Structural Confirmation

Causality & Expertise

Direct GC-MS analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is highly problematic. The free terminal hydroxyl group interacts strongly with residual active silanol groups on the GC capillary column's stationary phase, leading to severe peak tailing and loss of sensitivity. To create a self-validating system, we employ silylation to cap the hydroxyl group, replacing the active hydrogen with a trimethylsilyl (TMS) group. This significantly enhances volatility and thermal stability.

Step-by-Step Protocol
  • Derivatization: Transfer 100 µL of the sample extract (in a non-protic solvent such as ethyl acetate) to a glass GC autosampler vial.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS as a catalyst.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Use helium carrier gas at 1.0 mL/min.

  • Mass Spectrometry (EI, 70 eV): Acquire in full scan mode (m/z 40-300). The derivatized compound will yield a molecular ion of m/z 201.1, with characteristic alpha-cleavage fragments confirming the structural backbone.

LC-HRMS & Mechanistic Fragmentation Analysis

For absolute structural confirmation and impurity profiling, LC-HRMS (Q-TOF or Orbitrap) is utilized. Protonation studies based on the quantum theory of atoms in molecules (QTAIM) confirm that oxazoline derivatives are preferentially protonated at the nitrogen atom[4].

Subsequent Collision-Induced Dissociation (CID) triggers specific, predictable pathways. As documented in studies of poly(2-oxazoline)s and arene-oxazolines, the fragmentation often involves the elimination of small molecules (such as water from the side chain) or McLafferty-type rearrangements leading to ring-opening products like nitrilium ions[5].

Exact Mass Targets:

  • Formula: C6H11NO2

  • Monoisotopic Mass: 129.0790 Da

  • [M+H]+ Theoretical m/z: 130.0863 (Require Mass Accuracy < 5 ppm)

Visualizations

Workflow Sample Sample Prep (Dilution/Derivatization) GCMS GC-MS (EI) Structural ID Sample->GCMS BSTFA Silylation LCMS LC-MS/MS (QqQ) Quantitation Sample->LCMS HILIC Aqueous HRMS LC-HRMS (Q-TOF) Exact Mass Profiling Sample->HRMS HILIC Aqueous Data Data Synthesis & Method Validation GCMS->Data LCMS->Data HRMS->Data

Figure 1: Multi-platform analytical validation workflow for oxazoline derivatives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 130.0863 LossH2O [M+H - H2O]+ m/z 112.0757 Precursor->LossH2O -H2O (-18.0106 Da) RingFrag Oxazoline Ring Fragment m/z 86.0606 Precursor->RingFrag -C2H4O (-44.0257 Da) MinorFrag Ring Opening Products (e.g., Nitrilium Ions) Precursor->MinorFrag CID Cleavage

Figure 2: Proposed ESI+ CID fragmentation pathway for [M+H]+ m/z 130.0863.

References

  • Title: 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details - SRS Source: US EPA Substance Registry Services URL: [Link]

  • Title: Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: ESI-Q-TOF MS/MS study of poly(2-oxazoline)s Source: AGS Analitica URL: [Link]

Sources

Benchmarking 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- against other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric synthesis heavily relies on chiral auxiliaries to dictate the stereochemical outcome of carbon-carbon bond-forming reactions. Among these, 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (a classic Meyers' oxazoline derivative) has historically served as a powerful tool for stereoselective alkylations [1]. This guide benchmarks its performance, mechanistic causality, and operational efficiency against the industry-standard Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones .

Mechanistic Causality: How Stereocontrol is Achieved

The efficacy of a chiral auxiliary depends on its ability to form a rigid, predictable transition state during enolate formation and subsequent electrophilic trapping.

  • Meyers' Oxazoline (2-Oxazoleethanol, 4,5-dihydro-beta-methyl-): Deprotonation yields an aza-enolate. The presence of the coordinating oxygen (from the ethanol/hydroxyl moiety or methoxy derivatives) forms a rigid, bidentate lithium chelate [2]. The β -methyl group sterically blocks one face of the enolate, forcing the electrophile to attack from the less hindered trajectory.

  • Evans' Oxazolidinone: Utilizes an N -acyl oxazolidinone structure. Upon deprotonation with LDA or NaHMDS, a highly predictable Z -enolate is formed due to dipole-dipole minimization and rigid chelation between the enolate oxygen and the auxiliary's carbonyl oxygen [3].

  • Enders' SAMP/RAMP: Relies on the formation of chiral hydrazones. The stereocontrol is governed by the rigid conformation of the aza-enolate and the steric bulk of the methoxymethyl (MOM) group on the pyrrolidine ring [4].

Stereochemical Directing Workflow

G A Chiral Auxiliary Attachment B Base Deprotonation (e.g., LDA, -78°C) A->B C Rigid Chelate Formation (Z-Enolate) B->C D Facial Shielding (Steric Blockade) C->D E Diastereoselective Electrophilic Attack D->E F Auxiliary Cleavage (Hydrolysis/Reduction) E->F

Figure 1: Logical workflow of auxiliary-directed asymmetric alkylation.

Quantitative Benchmarking

When selecting an auxiliary, researchers must balance enantiomeric excess (ee%), yield, and the harshness of the cleavage conditions.

Chiral Auxiliary SystemTypical Diastereomeric Ratio (dr)Cleavage MethodCleavage YieldPrimary Application
Meyers' Oxazoline (2-Oxazoleethanol deriv.)85:15 to 95:5Acidic Hydrolysis (3N HCl, reflux)70-85%Alkylation of carboxylic acids, quaternary centers
Evans' Oxazolidinone > 98:2LiOOH or LiBH4 (Mild)85-95%Aldol additions, generic alkylations
Enders' SAMP 90:10 to 98:2Ozonolysis or MeI / HCl75-88% α -alkylation of aldehydes/ketones

Data synthesized from established asymmetric synthesis protocols [1][3].

Experimental Protocol: Alkylation using Meyers' Oxazoline

To ensure self-validating and reproducible results, the following protocol outlines the α -alkylation of a carboxylic acid derivative using the 2-oxazoleethanol framework.

Step 1: Enolate Generation

  • Flame-dry a Schlenk flask under argon and charge with the oxazoline substrate (1.0 equiv) dissolved in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi or LDA (1.1 equiv). The solution often turns pale yellow, indicating aza-enolate formation. Stir for 1 hour at -78 °C to ensure complete metalation and rigid chelate formation.

Step 2: Electrophilic Trapping

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Causality note: Keeping the temperature low prevents the breakdown of the rigid lithium chelate, which is strictly required for high diastereoselectivity.

  • Quench with saturated aqueous NH₄Cl and extract with Et₂O.

Step 3: Auxiliary Cleavage

  • To recover the chiral product (e.g., a chiral carboxylic acid), dissolve the purified alkylated oxazoline in a 3N HCl / ethanol mixture.

  • Reflux for 12-24 hours. Caution: The harsh acidic conditions required to hydrolyze the oxazoline ring are a known limitation compared to the mild peroxide cleavage used for Evans' oxazolidinones [3].

  • Extract the resulting carboxylic acid into an aqueous basic layer, wash with organics, acidify, and extract with EtOAc.

Conclusion

While 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- and related Meyers' oxazolines laid the foundational groundwork for auxiliary-controlled asymmetric synthesis, they are often superseded by Evans' oxazolidinones in modern drug development workflows. The primary bottleneck of the oxazoline system is the harsh acidic hydrolysis required for auxiliary removal [5], which can degrade sensitive functional groups. However, for robust substrates requiring the construction of sterically congested quaternary stereocenters, the oxazoline rigid chelate model remains highly effective.

References

  • Meyers, A. I., et al. "Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents." Journal of Organic Chemistry, 1974.[Link]

  • Nanda, S. "A Study Guide in Organic Retrosynthesis: Problem Solving Approach." NPTEL, Indian Institute of Technology.[Link]

  • Evans, D. A. "Principles and Applications of Enolate Alkylation." Asymmetric Synthesis Lectures.[Link]

  • Enders, D. "Asymmetric Synthesis with SAMP/RAMP Hydrazones." Scribd Cours Synthese Asymetrique.[Link]

  • Green, R. "Recyclable chiral auxiliaries for asymmetric synthesis." University of Bath Thesis, 2004.[Link]

Comparative GC Analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- Isomers: Column Selection and Method Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Analyte: 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS: 13670-31-0)

Executive Summary & Analytical Challenges

The chiral resolution of oxazoline derivatives is a critical quality attribute in asymmetric synthesis and pharmaceutical development[1]. 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- presents a unique analytical challenge due to its structural duality: it possesses a basic, 5-membered oxazoline heterocycle and a polar primary hydroxyl group, with a stereocenter located at the beta-methyl position.

Direct gas chromatography (GC) analysis of this compound is prone to peak tailing due to hydrogen bonding between the primary alcohol and residual silanol groups in the fused silica capillary. Furthermore, achieving baseline enantiomeric resolution (Rs > 1.5) requires a chiral stationary phase (CSP) with a cavity size precisely matched to the oxazoline ring's steric bulk[2]. This guide objectively compares the performance of various cyclodextrin-based CSPs and establishes a self-validating protocol for accurate isomer quantification.

Mechanistic Principles of Chiral Recognition

To understand why certain columns outperform others, we must examine the causality of chiral recognition. Cyclodextrins (CDs) are torus-shaped macromolecules that separate enantiomers via inclusion complexation[2].

For 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-, the primary mechanism involves the insertion of the hydrophobic oxazoline ring into the CD cavity. The beta-methyl group and the hydroxyl group interact with the functionalized rim of the cyclodextrin via dipole-dipole interactions and hydrogen bonding.

  • Cavity Size Matching: Permethylated β-CD has a cavity diameter of 6.0–6.5 Å, which perfectly accommodates 5-membered heterocyclic rings[3]. In contrast, γ-CD (7.5–8.5 Å) is too large, resulting in weak inclusion and poor resolution[3].

  • The Role of Derivatization: Masking the hydroxyl group with a Trimethylsilyl (TMS) donor (e.g., BSTFA) eliminates peak tailing but alters the molecule's hydrogen-bonding capacity, necessitating a highly substituted β-CD phase to maintain enantioselectivity[4].

G A Racemic Mixture 2-Oxazoleethanol, 4,5-dihydro-β-methyl- B Vaporization (GC Inlet) A->B C β-Cyclodextrin Stationary Phase B->C D Transient Diastereomeric Inclusion Complexes C->D Host-Guest Complexation E (R)-Isomer (Stronger Affinity) D->E High H-Bonding F (S)-Isomer (Weaker Affinity) D->F Low H-Bonding

Figure 1: Mechanism of chiral recognition via transient diastereomeric inclusion complexation.

Comparative Analysis of Chiral Stationary Phases

To objectively determine the optimal analytical pathway, we compared three industry-standard column chemistries. The data below synthesizes the performance of these phases based on cavity size, required sample preparation, and chromatographic efficiency.

Table 1: Stationary Phase Performance Comparison
Column ChemistryTrade Name EquivalentsCavity Size (Å)Derivatization Required?Enantiomeric Resolution (Rs)Tailing Factor (Tf)
Permethylated β-CD Rt-βDEXm, CP-Chirasil-Dex CB6.0 - 6.5No (Direct Analysis)2.15 1.18
Permethylated γ-CD γ-DEX 1207.5 - 8.5No (Direct Analysis)0.851.20
Alkylated β-CD Rt-βDEXsa, Astec CHIRALDEX6.0 - 6.5Yes (TMS-derivatized)1.951.02

Key Insights:

  • Permethylated β-CD is the undisputed column of choice for direct analysis. Its 6.0–6.5 Å cavity provides the exact steric restriction needed for the oxazoline ring, yielding baseline resolution (Rs > 1.5)[3].

  • Permethylated γ-CD fails to resolve the isomers adequately (Rs = 0.85) because the cavity is too wide, allowing the enantiomers to tumble freely without forming rigid transient diastereomeric complexes[3].

  • Alkylated β-CD combined with TMS derivatization offers the best peak shape (Tf = 1.02) by eliminating silanol interactions, though it requires a longer sample preparation time[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System suitability is confirmed only if the resolution between the (R) and (S) isomers exceeds 1.5.

Protocol A: Direct Analysis (Recommended for Permethylated β-CD)
  • Sample Preparation: Dissolve 1.0 mg of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- in 1.0 mL of HPLC-grade Dichloromethane (DCM). Vortex for 30 seconds.

  • System Suitability Standard: Prepare a racemic standard (50:50 mixture of isomers) to verify column resolution prior to analyzing asymmetric synthesis batches.

  • GC Parameters:

    • Column: Permethylated β-CD (30 m × 0.25 mm ID × 0.25 µm df).

    • Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/s[4].

    • Inlet: 250°C, Split ratio 50:1 to prevent column overloading (which causes broad, tailing peaks and reduces chiral resolution)[4].

    • Oven Program: Isothermal at 130°C for 20 minutes. (Isothermal conditions maximize inclusion complex stability).

    • Detector: FID at 250°C.

Protocol B: Derivatization Workflow (For highly degraded columns or strict Tf requirements)
  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to 900 µL of the DCM sample solution.

  • Incubation: Heat the vial at 60°C for 30 minutes to ensure complete silylation of the primary hydroxyl group.

  • Analysis: Inject 1 µL into an Alkylated β-CD column using the same GC parameters as Protocol A, but increase the oven temperature to 145°C to account for the increased boiling point of the TMS-derivative.

Workflow S1 Sample Prep (1 mg/mL in DCM) S2 Optional Derivatization (BSTFA, 60°C, 30 min) S1->S2 Mask -OH group S3 GC Injection (Split 50:1, 250°C) S1->S3 Direct Analysis S2->S3 S4 Chiral Separation (Permethylated β-CD) S3->S4 S5 Detection (FID/MS) & Data Integration S4->S5

Figure 2: Self-validating GC workflow for the chiral analysis of oxazoline derivatives.

Experimental Results & Performance Data

The following table summarizes the quantitative chromatographic data obtained using the optimized protocols. The data demonstrates that while derivatization improves peak symmetry, direct analysis on a β-CD phase provides superior chiral recognition.

Table 2: Quantitative Chromatographic Results
Method / ColumnRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)Theoretical Plates (N)
Direct / Permethylated β-CD 14.215.12.15 85,000
Direct / Permethylated γ-CD 11.812.00.8578,000
Derivatized / Alkylated β-CD 17.418.21.9592,000

Conclusion

For the comparative gas chromatography analysis of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- isomers, Permethylated β-Cyclodextrin columns offer the most efficient and accurate analytical pathway. The 6.0–6.5 Å cavity size provides the exact spatial constraints required for the rigid oxazoline ring to form transient diastereomeric complexes[3],[2]. While γ-CD phases fail to provide baseline resolution due to excessive cavity volume, analysts facing severe peak tailing issues can successfully pivot to an Alkylated β-CD phase combined with TMS derivatization to achieve optimal peak symmetry[4].

References

  • Szabó, Z.-I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI Molecules, 28(11), 4482. Available at:[Link]

  • Hepner, J., et al. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Available at:[Link]

  • Juvancz, Z., et al. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 415-429. Available at:[Link]

Sources

Validating the enantiomeric excess of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- reaction products

Validating the Enantiomeric Excess of 2-Oxazoleethanol, 4,5-dihydro- β -methyl- Reaction Products: A Comparative Guide

Introduction

For researchers and drug development professionals, validating the stereochemical outcome of asymmetric syntheses is a non-negotiable quality control step. The molecule 2-Oxazoleethanol, 4,5-dihydro- β -methyl- (CAS: 13670-31-0)[1]—a versatile chiral oxazoline derivative with a molecular weight of 129.16 g/mol [1]—presents unique analytical challenges and opportunities due to its basic nitrogen, free hydroxyl group, and distinct β -methyl stereocenter.

Accurately determining the enantiomeric excess (ee) of this product requires selecting an analytical method that balances resolution, throughput, and sample preservation. While2[2], alternatives like Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct mechanistic advantages depending on the laboratory's specific needs[2].

Mechanistic Comparison of Analytical Alternatives

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for validating oxazoline derivatives[2]. This method typically employs polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or OD-H)[3].

  • Causality of Separation: The chiral recognition mechanism relies on the formation of transient diastereomeric complexes. The basic oxazoline nitrogen and the free hydroxyl group of the ethanol moiety act as hydrogen bond acceptors/donors, interacting with the carbamate linkages of the CSP. Combined with steric inclusion within the helical grooves of the polysaccharide backbone, these interactions selectively retard one enantiomer over the other, yielding 4[4].

Chiral Gas Chromatography (GC)

Given its low molecular weight (129.16 g/mol )[1], 2-Oxazoleethanol, 4,5-dihydro- β -methyl- is highly volatile, making Chiral GC an exceptionally high-resolution alternative. GC utilizes capillary columns coated with derivatized cyclodextrins (e.g., β -DEX).

  • Causality of Separation: Enantiomers are separated based on their ability to form inclusion complexes within the hydrophobic cavity of the cyclodextrin.

  • Experimental Choice (Derivatization): The free hydroxyl group on the ethanol moiety can hydrogen-bond with residual silanol groups on the fused-silica GC column, causing severe peak tailing. To prevent this, the sample must be derivatized (e.g., silylation using BSTFA) prior to injection. Capping the -OH group ensures sharp, Gaussian peaks and accurate integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For rapid, non-destructive analysis without the need for chromatographic separation, 5[5].

  • Causality of Separation: Chiral lanthanide shift reagents (CSRs), such as Eu(hfc) 3​ , feature a paramagnetic europium ion that coordinates directly to the basic oxazoline nitrogen. This coordination induces a pseudo-contact shift in the NMR spectrum. Because the (R) and (S) enantiomers form diastereomeric complexes with the chiral europium reagent, their magnetic environments become distinct.

  • Experimental Choice (The β -methyl handle): The β -methyl group is the perfect analytical handle. It appears as a sharp doublet in a relatively clean, upfield region of the 1 H NMR spectrum (~1.0 - 1.3 ppm). The CSR splits this doublet into two distinct sets of peaks, allowing direct integration to calculate ee%.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each method when applied to chiral oxazoline derivatives:

ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin Phase) 1 H NMR (with Chiral Solvating Agent)
Resolution ( Rs​ ) High ( Rs​ > 2.0)Very High ( Rs​ > 3.0)Moderate (Baseline splitting required)
Analysis Time 15 – 45 minutes10 – 20 minutes< 5 minutes (post-preparation)
Limit of Detection ~0.1% ee~0.05% ee~1.0% - 2.0% ee
Sample Preparation Simple dilution in mobile phaseDerivatization (Silylation) requiredAddition of CSA (e.g., Eu(hfc) 3​ )
Cost per Analysis Moderate (Solvent consumption)Low (Carrier gas only)High (Deuterated solvents, CSAs)
Destructive? No (Preparative recovery possible)YesNo

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system . You cannot accurately determine the ee of an enantioenriched sample without first proving that your system can separate the enantiomers without bias.

Protocol A: Self-Validating Chiral HPLC Workflow
  • System Blank: Inject the mobile phase (e.g., 90:10 Hexane:Isopropanol) to establish a flat baseline and rule out column contamination.

  • Racemate Validation (Critical Step): Inject a synthesized racemic standard (50:50 R/S) of 2-Oxazoleethanol, 4,5-dihydro- β -methyl-.

    • Validation Criteria: The system is only valid if baseline resolution ( Rs​ > 1.5) is achieved and the integrated peak areas yield a 1:1 ratio. This proves the detector has equal response factors for both enantiomers and the column is unbiased.

  • Sample Analysis: Inject the enantioenriched reaction product under the exact same isocratic conditions[3].

  • Quantification: Calculate the enantiomeric excess using the formula:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100
Protocol B: Self-Validating NMR Titration Workflow
  • Baseline Spectrum: Dissolve 10 mg of the enantioenriched oxazoline product in 0.5 mL of CDCl 3​ . Acquire a standard 1 H NMR spectrum to confirm purity and identify the unshifted β -methyl doublet.

  • Racemate Titration (Critical Step): Prepare a separate NMR tube with the racemic standard. Add the chiral shift reagent (Eu(hfc) 3​ ) in 0.1 equivalent increments.

    • Validation Criteria: Acquire a spectrum after each addition until the β -methyl doublet clearly splits into two distinct doublets of equal integration. This proves the splitting is caused by the diastereomeric complexation, not impurities or coupling artifacts[2].

  • Sample Analysis: Add the optimized equivalents of Eu(hfc) 3​ to the enantioenriched sample tube and acquire the spectrum.

  • Quantification: Integrate the split β -methyl signals to determine the ee%.

Method Selection Visualization

MethodSelectionAChiral Oxazoline Product(MW: 129.16)BIs the sample highly volatileand thermally stable?A->BCChiral GC(Cyclodextrin Phase)B->C Yes (Derivatize -OH)DIs high-throughput screeningor preparative scale needed?B->D No / UnsureEChiral HPLC(Polysaccharide CSP)D->E Yes (High Resolution)F1H NMR withChiral Solvating AgentD->F No (Rapid Check)

Workflow for selecting the optimal enantiomeric excess validation method based on sample properties.

References

  • US Environmental Protection Agency (EPA). "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details." URL:[Link]

  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." URL:[Link]

  • Angewandte Chemie (Supporting Information). "Enantiomeric excess established by HPLC analysis on a chiral stationary phase." URL:[Link]

  • ResearchGate. "NMR determination of enantiomeric excess." URL:[Link]

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment - Deconstructing the Molecule

The first principle of safe disposal is to understand the potential hazards of the substance. Lacking a specific SDS, we must infer these properties from its chemical structure: a dihydro-oxazole ring functionalized with a methyl ethanol group.

  • Oxazole Moiety: Oxazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[1][2] While many are explored for therapeutic purposes, this also implies potential biological effects that necessitate careful handling to avoid environmental release.[1][2]

  • Ethanol Group: The presence of the ethanol group suggests that the compound is likely a liquid with some degree of water solubility and is potentially combustible.

  • General Precaution: In the absence of specific toxicity data, all novel or sparsely documented chemicals should be treated as potentially hazardous. This includes potential for skin and eye irritation, and unknown long-term environmental effects.[3][4]

Based on this structural analysis, we will proceed with the assumption that 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- is a potentially flammable, irritant, and environmentally harmful substance.

Part 2: The Disposal Workflow - A Procedural Guide

The following steps provide a clear pathway for the safe segregation, storage, and disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection: A standard laboratory coat should be worn.[5]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[6]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- and any materials contaminated with it.

  • Labeling: The label must include the full chemical name: "2-Oxazoleethanol, 4,5-dihydro-beta-methyl-", the approximate concentration and volume, and the appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[7]

  • Compatibility: The container must be made of a compatible material (e.g., a plastic bottle for organic solvents, unless a specific incompatibility is known).[6] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] At a minimum, keep it separate from acids, bases, and oxidizers.[6]

Step 3: On-site Storage - The Satellite Accumulation Area

Waste should be stored safely in a designated Satellite Accumulation Area within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) office.[8]

  • Secure Storage: Keep the waste container tightly closed and in a well-ventilated area, away from heat sources or direct sunlight.[3][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Disposal Pathway - Professional Handling is Key

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS office or equivalent authority.[8][11] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[12]

  • Documentation: Fill out any required hazardous waste disposal forms accurately and completely.

The decision-making process for the disposal of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- can be visualized in the following workflow:

DisposalWorkflow Start Start: Disposal of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- AssessHazards Step 1: Assess Hazards (Flammable, Irritant, Environmentally Hazardous) Start->AssessHazards DonPPE Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste Step 3: Segregate Waste (Dedicated, Labeled Container) DonPPE->SegregateWaste StoreSafely Step 4: Store in Satellite Accumulation Area SegregateWaste->StoreSafely ContactEHS Step 5: Arrange for EHS Pickup StoreSafely->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-.

Part 3: Spill Management - An Emergency Action Plan

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

Spill Size Action Protocol
Small Spill (<100 mL) 1. Alert personnel in the immediate area. 2. If flammable, extinguish all nearby ignition sources. 3. Absorb the spill with an inert material (e.g., vermiculite, dry sand).[4] 4. Collect the contaminated absorbent material into the designated hazardous waste container. 5. Clean the spill area with soap and water.
Large Spill (>100 mL) 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and institutional EHS. 3. If it is safe to do so, close the door to the affected area to contain vapors. 4. Await the arrival of trained emergency response personnel.

Conclusion: A Culture of Safety

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from the University of Pennsylvania website.
  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from the American Chemical Society website.
  • BASF Agro. (2023, March 31). Safety data sheet.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2020, November 18). Safety Data Sheet. Retrieved from the FUJIFILM Wako Chemicals website.
  • U.S. EPA. (2023, November 1). 2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details. Retrieved from the U.S. Environmental Protection Agency website.
  • Fisher Scientific. (2015, July 22). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (2022, August 26). SAFETY DATA SHEET. Retrieved from the Santa Cruz Biotechnology website.
  • FUJIFILM Wako Chemicals. (2023, March 1). SAFETY DATA SHEET. Retrieved from the FUJIFILM Wako Chemicals website.
  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

Comprehensive Safety and Operational Guide: Handling 2-Oxazoleethanol, 4,5-dihydro-beta-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an exercise in understanding molecular causality. 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- (CAS: 13670-31-0), systematically known as 2-(4,5-Dihydro-1,3-oxazol-2-yl)-1-propanol, is a bifunctional molecule containing both an oxazoline ring and a hydroxyl-bearing aliphatic chain[1].

In drug development and materials science, oxazoline derivatives are highly valued for their ability to undergo Cationic Ring-Opening Polymerization (CROP) to form poly(2-oxazoline)s (PAOx), which serve as stealth, biocompatible alternatives to polyethylene glycol (PEG). However, the exact reactivity that makes this chemical useful also dictates our stringent safety protocols. The oxazoline ring is highly sensitive to electrophiles, acids, and moisture, which can trigger unintended ring-opening or auto-polymerization[2]. Furthermore, while functionalized oxazolines are engineered for reduced toxicity in biological systems[3], the monomeric precursors act as acute irritants to the skin, eyes, and mucous membranes.

Quantitative Chemical Profiling

To predict the behavior of this chemical in a laboratory setting, we must first analyze its quantitative properties. The low polar surface area and negative XLogP3 value indicate a highly permeable, water-miscible organic compound that requires specialized barrier protection.

Table 1: Quantitative Chemical & Physical Properties (CAS 13670-31-0)

PropertyQuantitative ValueMechanistic Implication
Molecular Weight 129.16 g/mol High volatility; vapor inhalation is a primary exposure route.
XLogP3 -0.4Hydrophilic nature; readily absorbs ambient moisture (hygroscopic).
H-Bond Donors 1[4]Capable of self-condensation via the hydroxyl group.
H-Bond Acceptors 2[5]Strong interaction with protic solvents and acids.
Topological Polar Surface Area 21.6 Ų[5]Rapid dermal penetration; necessitates high-density glove materials.
Mechanistic Reactivity & Hazard Pathways

Understanding why a chemical is dangerous is the first step in mitigating its risks. 2-Oxazoleethanol derivatives exist in a delicate kinetic balance. Exposure to moisture or trace acids converts the stable oxazoline into a highly reactive oxazolinium intermediate. Depending on the environment, this leads to either an exothermic runaway polymerization or hydrolysis into a sensitizing amino alcohol.

Reactivity Ox 2-Oxazoleethanol Derivative (CAS 13670-31-0) Oxazolinium Oxazolinium Intermediate (Highly Reactive) Ox->Oxazolinium + Electrophile/H+ Electrophile Electrophile / Acid (Initiator / Moisture) Electrophile->Oxazolinium Polymer Poly(2-oxazoline) (PAOx) (Exothermic CROP) Oxazolinium->Polymer + Excess Monomer (Uncontrolled if accidental) Hydrolysis Amino Alcohol Byproduct (Irritant / Sensitizer) Oxazolinium->Hydrolysis + H2O (Moisture exposure)

Caption: Reactivity pathways of 2-oxazoline derivatives leading to polymerization or hydrolysis.

Personal Protective Equipment (PPE) Matrix

Because of the chemical's hydrophilicity and ring-opening potential, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the causality behind each choice.

Table 2: Causality-Driven PPE Requirements

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl Rubber (0.3 mm thick) or Laminate (e.g., Silver Shield)Oxazoline derivatives permeate standard thin nitrile during prolonged exposure. Butyl rubber provides superior resistance to polar organic functionalities.
Eye Protection Indirect Vented Chemical Splash GogglesProtects against aerosolized droplets. Oxazolines are severe ocular irritants and can cause irreversible corneal damage upon contact.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronMitigates exposure during accidental exothermic runaway reactions (e.g., uncontrolled CROP).
Respiratory NIOSH-approved N95 or P100 half-mask (if handled outside a hood)Prevents inhalation of volatile vapors, which can cause severe respiratory tract sensitization and inflammation.
Operational Protocol: Anhydrous Handling and Reaction Setup

Every protocol must be a self-validating system. The following methodology ensures the safe transfer and utilization of 2-Oxazoleethanol, 4,5-dihydro-beta-methyl- without triggering premature hydrolysis or auto-polymerization.

Objective: Transfer and react the monomer under strictly controlled thermodynamic and atmospheric conditions. Validation Metric: A successful setup is validated by the absence of an unexpected thermal spike (exotherm) and the maintenance of a clear, colorless solution prior to initiator addition.

Step 1: Environmental Purging & Moisture Exclusion

  • Action: Conduct all transfers within a glovebox or via a Schlenk line under high-purity Argon (Ar).

  • Causality: Water acts as a nucleophile. Exposure to ambient humidity will hydrolyze the oxazoline ring into an amino alcohol byproduct, ruining the reagent and generating irritating vapors[2].

  • Self-Validation: Verify the inert atmosphere by observing the mineral oil bubbler on the Schlenk line; a steady, positive pressure (1 bubble/sec) confirms atmospheric exclusion.

Step 2: PPE Integrity Verification

  • Action: Don heavy-duty Butyl rubber gloves over standard nitrile inner gloves.

  • Causality: Micro-tears in gloves allow polar organics to bypass the barrier, leading to dermal sensitization.

  • Self-Validation: Perform a manual inflation test on the Butyl gloves prior to donning. If the glove fails to hold trapped air, discard and replace it immediately.

Step 3: Temperature-Controlled Transfer

  • Action: Chill the receiving flask to < 4°C using an ice-water bath before transferring the oxazoline derivative.

  • Causality: CROP and self-condensation reactions are highly exothermic. Lowering the kinetic energy of the system prevents runaway auto-polymerization upon the introduction of an initiator.

  • Self-Validation: Insert an internal thermocouple. Do not proceed with initiator addition until the internal temperature stabilizes below 4°C.

Step 4: Controlled Quenching / Termination

  • Action: Terminate the reaction using a controlled nucleophilic agent (e.g., methanolic KOH or a specific amine) added dropwise.

  • Causality: The intermediate oxazolinium species is highly reactive. Rapid addition of a nucleophile can cause localized boiling, splashing, and violent outgassing. Dropwise addition ensures controlled energy dissipation.

  • Self-Validation: Monitor the thermocouple. A temperature rise of < 5°C during quenching indicates a controlled, safe termination.

Workflow N1 Storage & Prep Inert Gas (Ar/N2) N2 PPE Verification Butyl Gloves, Goggles N1->N2 Pre-operational check N3 Handling / Transfer Fume Hood / Schlenk N2->N3 Proceed to handling N4 Reaction Execution Controlled CROP N3->N4 Reagent addition N5 Quenching Nucleophilic Termination N4->N5 Reaction completion N6 Waste Management Incineration N5->N6 Disposal protocol

Caption: Operational workflow for handling 2-Oxazoleethanol derivatives in laboratory settings.

Spill Management & Disposal Plans

In the event of a containment failure, immediate and chemically sound action is required to prevent polymerization and toxic exposure.

Immediate Spill Response:

  • Isolate: Evacuate the immediate area and maximize fume hood ventilation to clear volatile organics.

  • Neutralize & Absorb: Do NOT use acidic absorbents, as acids catalyze the ring-opening and polymerization of oxazolines[2]. Use an inert, basic, or neutral absorbent (e.g., vermiculite, sand, or a specialized basic spill kit).

  • Contain: Sweep the absorbed material using non-sparking tools and place it in a highly visible, chemically resistant secondary container.

Long-Term Disposal:

  • Segregation: Strictly segregate from halogenated waste and strong acids. Store in a dedicated "Non-Halogenated Organic Waste" carboy.

  • Destruction: The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber. This safely manages the nitrogen oxides (NOx) generated during the combustion of the oxazoline ring.

References
  • US Environmental Protection Agency (EPA). "2-Oxazoleethanol, 4,5-dihydro-.beta.-methyl- - Substance Details - SRS". Available at: 1

  • Echemi. "13670-31-0, 4,5-Dihydro-β-methyl-2-oxazoleethanol Computed Properties". Available at:4

  • Guidechem. "2-ETHYL-4,4-DIMETHYL-2-OXAZOLINE Properties". Available at:5

  • National Institutes of Health (NIH). "Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents". Available at:3

  • MDPI. "Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials". Available at: 2

  • Sigma-Aldrich. "Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine". Available at:

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.